Plerixafor
Description
Properties
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869520 | |
| Record name | Plerixafor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Plerixafor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
| Record name | Plerixafor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110078-46-1 | |
| Record name | Plerixafor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110078-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plerixafor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plerixafor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plerixafor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Plerixafor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLERIXAFOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Plerixafor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Plerixafor: A Technical Guide to a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor, a bicyclam derivative, is a highly selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the CXCR4/SDF-1α axis and its profound effects on hematopoietic stem cell (HSC) mobilization. This compound is a critical tool in autologous stem cell transplantation for patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM).[2][4]
The CXCR4/SDF-1α Axis: A Key Regulator of Stem Cell Retention
The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), is fundamental to the retention and homing of HSCs within the bone marrow microenvironment.[2][3][4] SDF-1α is constitutively expressed by bone marrow stromal cells, creating a chemokine gradient that anchors HSCs, which express CXCR4 on their surface, to the marrow matrix.[2][3][4] This interaction is crucial for maintaining the quiescence and survival of the stem cell pool.
This compound's Mechanism of Action: Disrupting the Anchor
This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and SDF-1α.[2][3][4] This disruption of the CXCR4/SDF-1α signaling pathway leads to the release of HSCs from the bone marrow niche into the peripheral circulation.[2][3] The action of this compound is rapid and reversible.[2]
The mobilization of HSCs by this compound is significantly enhanced when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[2] G-CSF works through a complementary mechanism, stimulating the proliferation and differentiation of hematopoietic precursors and inducing the release of proteases that cleave key adhesion molecules, further weakening the retention of HSCs in the bone marrow.[2] This synergistic effect results in a substantially higher yield of circulating CD34+ HSCs compared to either agent alone.[1]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data related to this compound's binding affinity and its clinical efficacy in hematopoietic stem cell mobilization.
Table 1: this compound Binding Affinity and In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (CXCR4 Binding) | 44 nM | CCRF-CEM T-cell line, competitive binding with 125I-SDF-1α | [5][6][7] |
| IC50 (CXCL12-mediated Chemotaxis) | 5.7 nM | Cell-free assay | [5][7] |
| IC50 (SDF-1 mediated GTP-binding) | 27 nM | [7] | |
| IC50 (SDF-1 mediated calcium flux) | 572 nM | [7] | |
| IC50 (SDF-1 stimulated chemotaxis) | 51 nM | [7] | |
| Ki (CXCR4 Binding) | 0.1 nM - 0.6 nM (for analogs) | Antibody-competition assay | [8] |
Table 2: Clinical Efficacy of this compound in CD34+ Cell Mobilization (in combination with G-CSF)
| Indication | Treatment Group | N | Median CD34+ cells/kg collected | % Patients Achieving Target Collection | Reference |
| Non-Hodgkin's Lymphoma | This compound + G-CSF | 150 | 6.06 x 10^6 | 59.3% (≥5 x 10^6 cells/kg) | [9] |
| Placebo + G-CSF | 148 | 4.09 x 10^6 | 19.6% (≥5 x 10^6 cells/kg) | [9] | |
| Multiple Myeloma | This compound + G-CSF | 54 | - | 89% (≥6 x 10^6 cells/kg) | [10] |
| Non-Hodgkin's Lymphoma | This compound + G-CSF | 43 | - | 74% (≥5 x 10^6 cells/kg) | [10] |
| Hodgkin's Lymphoma | This compound + G-CSF | 7 | - | 57% (≥5 x 10^6 cells/kg) | [10] |
| Poor Mobilizers (NHL, HL, MM) | This compound + G-CSF | 105 | 3.73 x 10^6 | 92% (≥2 x 10^6 cells/kg) | [11] |
| Non-Hodgkin's Lymphoma (low CD34+) | This compound + G-CSF | - | 2.29 x 10^6 | 63% (≥2 x 10^6 cells/kg) | [11] |
| G-CSF alone | - | 0.15 x 10^6 | 3% (≥2 x 10^6 cells/kg) | [11] | |
| Lymphoma and Myeloma | This compound + G-CSF | 923 | - | 64.9% | [12] |
| G-CSF alone | 1214 | - | 33.8% | [12] |
Experimental Protocols
Competitive Binding Assay (Microtiter Plate-Based Antibody Competition)
This protocol is adapted from a method designed to determine the binding affinities of CXCR4 antagonists.[8]
1. Cell Preparation:
-
Use a cell line endogenously expressing CXCR4, such as the SupT1 T-cell line.[8]
-
Culture cells to a density of approximately 1 x 10^6 cells/mL in appropriate culture medium.
-
Wash cells with a suitable buffer (e.g., PBS with 0.5% BSA).
2. Assay Setup:
-
Prepare serial dilutions of this compound and control compounds in a 96-well V-bottom plate.
-
Add 50 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.
-
Add a fluorescently labeled anti-CXCR4 antibody that competes with this compound for binding (e.g., phycoerythrin-conjugated 12G5 monoclonal antibody) at a predetermined optimal concentration.[8]
3. Incubation:
-
Incubate the plate for 1-2 hours at 4°C, protected from light, to allow binding to reach equilibrium.
4. Washing:
-
Centrifuge the plate and discard the supernatant.
-
Wash the cells twice with cold wash buffer to remove unbound antibody.
5. Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell-bound antibody.
6. Data Analysis:
-
Plot the MFI against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the antibody binding.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cell Migration Assay (Transwell Assay)
This protocol is a generalized method for assessing cell migration in response to a chemoattractant.[13][14][15][16][17]
1. Cell Preparation:
-
Use a cell line responsive to SDF-1α, such as Jurkat T-cells.
-
Culture cells to an appropriate density and then resuspend in serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
2. Assay Setup:
-
Place Transwell inserts (typically with 5 or 8 µm pores) into the wells of a 24-well plate.
-
To the lower chamber of each well, add 600 µL of serum-free medium containing a specific concentration of SDF-1α (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with no chemoattractant.
-
In the upper chamber of the inserts, add 100 µL of the cell suspension. For antagonist studies, pre-incubate the cells with varying concentrations of this compound before adding them to the upper chamber.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 18 hours, depending on the cell type and chemoattractant concentration.[17]
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
For non-adherent cells, collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.
-
For adherent cells, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or 4% paraformaldehyde).
-
Stain the fixed cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated cells.
5. Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells initially added.
-
For antagonist studies, plot the percentage of migration against the this compound concentration to determine the IC50 for inhibition of chemotaxis.
In Vivo Hematopoietic Stem Cell Mobilization in a Mouse Model
This protocol provides a general framework for assessing HSC mobilization in mice.[18][19][20]
1. Animal Model:
-
Use a suitable mouse strain, such as C57BL/6 or BALB/c.
2. Mobilization Regimen:
-
For this compound alone: Administer a single subcutaneous or intraperitoneal injection of this compound at a dose of 5-10 mg/kg.[19]
-
For combination with G-CSF: Administer daily subcutaneous injections of G-CSF (e.g., 100-250 µg/kg/day) for 4-5 consecutive days. On the final day, administer this compound approximately 1 hour before blood collection.[18]
3. Blood Collection:
-
At a specified time point after this compound administration (typically 1-6 hours), collect peripheral blood from the mice via methods such as retro-orbital bleeding or cardiac puncture.
4. Quantification of Mobilized Cells:
-
Perform a complete blood count to determine the total white blood cell count.
-
Use flow cytometry to enumerate the number of circulating hematopoietic stem and progenitor cells. This is typically done by staining for specific cell surface markers, such as Lineage-negative, Sca-1+, c-Kit+ (LSK) cells in mice, which are analogous to human CD34+ cells.
5. Colony-Forming Unit (CFU) Assay:
-
To assess the functional capacity of the mobilized progenitor cells, perform a CFU assay.
-
Plate a known number of peripheral blood mononuclear cells in a semi-solid methylcellulose-based medium containing a cocktail of cytokines.
-
Incubate the plates for 7-14 days and then count the number of resulting colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
6. Data Analysis:
-
Compare the number of circulating progenitor cells and the number of colonies formed between the different treatment groups (e.g., vehicle control, this compound alone, G-CSF alone, and this compound + G-CSF).
Visualizations
CXCR4 Signaling Pathway and this compound's Point of Intervention
Caption: this compound competitively antagonizes SDF-1α binding to the CXCR4 receptor.
Experimental Workflow for a Competitive Binding Assay
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for autologous CD34+ cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and G-CSF for autologous stem cell mobilization in patients with NHL, Hodgkin's lymphoma and multiple myeloma: results from the expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in patients with lymphoma and multiple myeloma: effectiveness in cases with very low circulating CD34+ cell levels and preemptive intervention vs remobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Plerixafor's CXCR4 Antagonism: A Technical Guide for Researchers
An in-depth exploration of the molecular interactions, signaling pathways, and experimental evaluation of Plerixafor, a potent and selective antagonist of the CXCR4 receptor.
This technical guide provides a comprehensive overview of this compound's activity as a C-X-C chemokine receptor type 4 (CXCR4) antagonist for researchers, scientists, and drug development professionals. This compound, also known by its development code AMD3100, is a bicyclam molecule that effectively blocks the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][2][3] This interaction is crucial for a variety of physiological and pathological processes, including hematopoietic stem cell (HSC) homing and trafficking, immune responses, and cancer metastasis.[2][4][5] this compound is clinically approved for mobilizing HSCs from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[6][7]
Mechanism of Action
This compound functions as a selective and reversible antagonist of the CXCR4 receptor.[8][9] It binds to the transmembrane domain of CXCR4, specifically interacting with key acidic residues, including Asp171, Asp262, and Glu288.[10][11] This binding physically obstructs the binding of CXCL12, thereby inhibiting the downstream signaling cascades that are normally initiated by this chemokine-receptor interaction.[9][12] The disruption of the CXCL12/CXCR4 axis leads to the mobilization of HSCs from the bone marrow, where they are normally retained by high concentrations of CXCL12.[3][12]
Recent studies have revealed a more nuanced mechanism of action, suggesting that this compound may act as a biased antagonist.[1][13][14] While it fully antagonizes G-protein-mediated signaling, it has been shown to stimulate β-arrestin recruitment to the CXCR4 receptor.[1][13] This biased agonism may contribute to its potent HSC mobilizing effects by promoting receptor internalization and altering the CXCL12 gradient between the bone marrow and peripheral blood.[1][14]
Quantitative Activity of this compound
The antagonist activity of this compound has been quantified in various in vitro assays. The following table summarizes key inhibitory and binding affinity values reported in the literature.
| Parameter | Value (nM) | Assay Type | Cell Line/System | Reference(s) |
| IC50 | 44 | ¹²⁵I-CXCL12 Competition Binding | Cell-free | [15][16] |
| IC50 | 5.7 | CXCL12-mediated Chemotaxis | Cell-based | [3][12][17] |
| IC50 | 51 | SDF-1 stimulated Chemotaxis | Cell-based | [16] |
| IC50 | 572 | SDF-1 mediated Calcium Flux | Cell-based | [16] |
| IC50 | 27 | SDF-1 mediated GTP-binding | Cell-based | [16] |
| EC50 | 1-10 | HIV-1 and HIV-2 Replication Inhibition | Cell-based | [15] |
| pIC50 | 6.7 ± 0.09 | CXCL12-induced G protein signaling | HEK293 cells | [14] |
| pEC50 | 6.8 ± 0.75 | β-arrestin recruitment | C2C12 cells | [13] |
CXCR4 Signaling Pathways and this compound's Point of Intervention
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. This compound's antagonism of CXCR4 effectively blocks these pathways at their origin.
Experimental Protocols
Accurate characterization of this compound's CXCR4 antagonist activity relies on robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Competition Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Detailed Methodology:
-
Cell Membrane Preparation:
-
Culture cells endogenously expressing CXCR4 (e.g., Jurkat cells) or cells stably transfected with a CXCR4 expression vector.
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]
-
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) to each well.
-
Add increasing concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a non-radiolabeled competitor (non-specific binding).
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[18]
-
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Resuspend CXCR4-expressing cells in a suitable buffer.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM, by incubating at 37°C in the dark.[19][20][21][22] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the dye inside the cells.[19]
-
-
Inhibition and Stimulation:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Add a fixed concentration of CXCL12 to the cells to induce calcium mobilization.
-
-
Measurement and Analysis:
-
Continuously measure the fluorescence intensity over time. For Indo-1, the ratio of fluorescence at two different emission wavelengths (one for calcium-bound and one for calcium-free dye) is measured.[19]
-
The peak fluorescence intensity or the area under the curve is determined for each this compound concentration.
-
Plot the response as a function of this compound concentration and fit the data to determine the IC50 for inhibition of calcium flux.
-
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to block the directional migration of cells towards a gradient of CXCL12.
Detailed Methodology:
-
Assay Setup:
-
Cell Treatment and Seeding:
-
Pre-incubate CXCR4-expressing cells with various concentrations of this compound.
-
Seed the treated cells into the upper inserts in serum-free media.
-
-
Migration and Quantification:
-
Incubate the plate for a sufficient time to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.[25][26]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the control (no this compound).
-
Plot the inhibition percentage against the this compound concentration and fit the data to determine the IC50 for the inhibition of chemotaxis.
-
Conclusion
This compound is a well-characterized and potent antagonist of the CXCR4 receptor. Its ability to disrupt the CXCL12/CXCR4 signaling axis has significant therapeutic implications, particularly in the context of hematopoietic stem cell mobilization. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and other CXCR4 antagonists. A thorough understanding of its mechanism of action and quantitative activity is essential for its effective application in research and drug development.
References
- 1. Biased action of the CXCR4-targeting drug this compound is essential for its superior hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gw2580.com [gw2580.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. 5-formyl-utp.com [5-formyl-utp.com]
- 9. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gw2580.com [gw2580.com]
- 12. researchgate.net [researchgate.net]
- 13. Biased action of the CXCR4-targeting drug this compound is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. amyloid.co [amyloid.co]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. bu.edu [bu.edu]
- 19. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular C... [protocols.io]
- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 22. researchgate.net [researchgate.net]
- 23. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. pharm.ucsf.edu [pharm.ucsf.edu]
- 26. corning.com [corning.com]
Plerixafor and the SDF-1/CXCL12 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological agent Plerixafor and its interaction with the SDF-1/CXCL12 signaling pathway. This compound, a bicyclam derivative, functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This antagonism disrupts the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The SDF-1/CXCR4 axis is a critical signaling pathway involved in numerous physiological processes, including hematopoietic stem cell (HSC) homing and retention within the bone marrow niche, immune cell trafficking, and embryonic development.[1][2] By blocking this interaction, this compound effectively mobilizes HSCs from the bone marrow into the peripheral bloodstream, a mechanism that has been harnessed for clinical applications in autologous stem cell transplantation for patients with certain hematological malignancies.[1][3] This document details the molecular mechanisms of the SDF-1/CXCL12 pathway, the pharmacological properties of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays used to study this biological system.
The SDF-1/CXCL12 Signaling Pathway
The SDF-1/CXCL12 chemokine and its receptor CXCR4 are central players in cell trafficking and homeostasis.[4][5] SDF-1 is produced by various cell types, including bone marrow stromal cells, and creates a chemotactic gradient that guides CXCR4-expressing cells.[1] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding SDF-1, initiates a cascade of intracellular signaling events.[6]
Mechanism of Activation and Downstream Signaling:
-
Ligand Binding and GPCR Activation: SDF-1 binds to the extracellular domain of the seven-transmembrane CXCR4 receptor.[7] This binding induces a conformational change in the receptor.[6]
-
G-Protein Coupling and Dissociation: The conformational change in CXCR4 facilitates the coupling of an intracellular heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits). This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The GTP-bound Gα subunit then dissociates from the Gβγ dimer.[6][8]
-
Initiation of Downstream Pathways: Both the Gα-GTP and the Gβγ dimer can activate various downstream effector molecules, leading to multiple cellular responses:
-
Phospholipase C (PLC) Pathway: The Gβγ dimer can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and can be activated by the Gβγ subunits.[9]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of this pathway, often through Ras and Raf, leads to the phosphorylation of ERK, which then translocates to the nucleus to regulate gene transcription involved in cell growth and differentiation.[9]
-
JAK/STAT Pathway: Some evidence suggests G-protein-independent signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10]
-
These signaling cascades ultimately result in cellular responses such as chemotaxis, cell survival, proliferation, and adhesion.[5]
This compound: A CXCR4 Antagonist
This compound (formerly AMD3100) is a small molecule that acts as a selective and reversible antagonist of the CXCR4 receptor.[11] It binds to the CXCR4 receptor, thereby preventing the binding of SDF-1.[1] This disruption of the SDF-1/CXCR4 axis leads to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral circulation.[3]
Mechanism of Action:
This compound's primary mechanism of action is the competitive inhibition of the SDF-1/CXCR4 interaction.[1] By occupying the binding site on CXCR4, this compound blocks the downstream signaling pathways that are normally initiated by SDF-1. This leads to a reduction in the adhesive forces that retain HSCs within the bone marrow microenvironment, resulting in their release into the bloodstream.[11] When used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), this compound has a synergistic effect, leading to a more robust mobilization of HSCs than with G-CSF alone.[1]
Quantitative Data
The efficacy of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference(s) |
| Chemotaxis Inhibition | IC50 | 5.7 nM | CCRF-CEM T-cells | [12] |
| CXCR4 Binding | IC50 | 44 nM | Cell-free assay | [12] |
| SDF-1 Mediated GTP-binding | IC50 | 27 nM | CCRF-CEM T-cells | [12] |
| SDF-1 Mediated Calcium Flux | IC50 | 572 nM | CCRF-CEM T-cells | [12] |
| SDF-1 Ligand Binding | IC50 | 651 nM | CCRF-CEM T-cells | [11] |
Table 2: Clinical Efficacy of this compound for HSC Mobilization (in combination with G-CSF)
| Patient Population | Endpoint | This compound + G-CSF | G-CSF Alone | Reference(s) |
| Non-Hodgkin's Lymphoma | % Patients achieving ≥5 x 10⁶ CD34+ cells/kg in ≤4 apheresis days | 59% | 20% | [13] |
| Multiple Myeloma | % Patients achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis days | 72% | 34% | [3] |
| Healthy Donors (this compound alone) | Peak Circulating CD34+ cells/μL (240 µg/kg dose) | 27.8 cells/μL | N/A | [14] |
| Healthy Donors (this compound alone) | Peak Circulating CD34+ cells/μL (480 µg/kg dose) | 32.2 cells/μL | N/A | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the interaction between this compound and the SDF-1/CXCL12 signaling pathway.
In Vitro Chemotaxis Assay
This protocol describes a Boyden chamber assay to assess the inhibitory effect of this compound on SDF-1-induced cell migration.[15]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CCRF-CEM)
-
RPMI 1640 medium supplemented with 0.5% BSA (chemotaxis buffer)
-
Recombinant human SDF-1/CXCL12
-
This compound
-
Boyden chambers (or similar transwell inserts with 5-8 µm pore size)
-
Fibronectin or Collagen I
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to log phase. On the day of the assay, harvest cells and resuspend in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Coating of Transwell Inserts: If required for the cell type, coat the underside of the transwell membrane with fibronectin (10 µg/mL) or collagen I (10 µg/mL) for 1 hour at 37°C. Wash gently with PBS.
-
Preparation of Chemoattractant and Inhibitor:
-
In the lower wells of the Boyden chamber, add 600 µL of chemotaxis buffer containing SDF-1 at a final concentration of 100 ng/mL (chemoattractant).
-
For inhibitor-treated wells, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30 minutes at 37°C.
-
Include a negative control (buffer only) and a positive control (SDF-1 only).
-
-
Cell Seeding: Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower side of the membrane (e.g., with a Diff-Quik stain) and count under a microscope.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells in the bottom well and quantify the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to SDF-1 stimulation and its inhibition by this compound using a fluorescent calcium indicator.[16]
Materials:
-
CXCR4-expressing cells
-
Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Recombinant human SDF-1/CXCL12
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend cells in cell loading medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Add Fluo-4 AM to a final concentration of 1-5 µM (and Pluronic F-127 to 0.02% if needed).
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove extracellular dye.
-
Resuspend the cells in assay buffer at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate or flow cytometry tubes.
-
For inhibition studies, add this compound at various concentrations and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading for 20-30 seconds.
-
Add 20 µL of SDF-1 (final concentration 100 ng/mL) to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time for 2-5 minutes.
-
For controls, use buffer alone (negative), SDF-1 alone (positive), and cells treated with ionomycin (to induce maximal calcium influx) and EGTA (to chelate extracellular calcium).
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each condition.
-
Determine the IC50 of this compound by plotting the percentage of inhibition of the SDF-1-induced calcium flux against the log of the this compound concentration.
-
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol describes a method to evaluate the HSC mobilizing capacity of this compound in a murine model.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Recombinant murine G-CSF
-
This compound
-
Sterile saline for injection
-
EDTA-coated microtainer tubes for blood collection
-
ACK lysis buffer (for red blood cell lysis)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for murine HSCs (e.g., anti-c-Kit, anti-Sca-1, Lineage cocktail, anti-CD34, anti-CD48, anti-CD150)
-
Flow cytometer
Procedure:
-
Animal Dosing:
-
G-CSF Priming (Optional but recommended for synergistic effect): Administer G-CSF subcutaneously at a dose of 100 µg/kg/day for 4 consecutive days.
-
This compound Administration: On day 5, one hour before blood collection, administer this compound subcutaneously at a dose of 5 mg/kg.
-
Control Groups: Include a vehicle control group (saline), a G-CSF only group, and a this compound only group.
-
-
Blood Collection:
-
At the designated time point (e.g., 1 hour post-Plerixafor injection), collect peripheral blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
-
Sample Processing:
-
Perform a complete blood count (CBC) to determine the white blood cell (WBC) count.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the remaining cells with flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer and block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies to identify HSCs and progenitor cells. A common panel is the Lineage-Sca-1+c-Kit+ (LSK) population, with further refinement using SLAM markers (CD150+CD48-).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the LSK population and other HSC subsets.
-
Calculate the absolute number of HSCs per µL of blood by multiplying the percentage of HSCs within the live, single-cell gate by the total WBC count.
-
Compare the number of mobilized HSCs between the different treatment groups.
-
Conclusion
This compound's targeted antagonism of the CXCR4 receptor represents a significant advancement in the field of hematopoietic stem cell mobilization. A thorough understanding of the SDF-1/CXCL12 signaling pathway is paramount for appreciating the mechanism of action of this compound and for the development of novel therapeutics targeting this axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the nuances of CXCR4 signaling and the development of next-generation CXCR4 antagonists hold promise for improving clinical outcomes in a variety of disease settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. 844-Mobilisation of peripheral blood stem cells using this compound and G-CSF | eviQ [eviq.org.au]
- 14. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
The Serendipitous Journey of AMD3100 (Plerixafor): From HIV Antagonist to Stem Cell Mobilizer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMD3100, now known as Plerixafor and marketed under the brand name Mozobil®, represents a remarkable story of serendipity in drug discovery and development. Initially investigated as a potent and specific antagonist of the CXCR4 chemokine receptor for the treatment of HIV, its clinical development took an unforeseen turn upon the discovery of its profound ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers and professionals in the field of drug development. It delves into the molecular interactions governing its function, detailed experimental protocols for key assays, and a timeline of its journey from a promising anti-viral candidate to a crucial tool in autologous stem cell transplantation for patients with hematological malignancies.
Discovery and Initial Development as an Anti-HIV Agent
The story of AMD3100 begins in the early 1990s with the synthesis of bicyclam molecules being investigated for their anti-HIV activity.[1] A contaminant in a commercial preparation of monocyclams, JM1657, showed promise, leading to the synthesis of related compounds.[2] A significant leap in potency was achieved with the creation of AMD3100 (originally JM3100), where two cyclam rings are linked by an aromatic bridge.[2][3] This new compound exhibited potent activity against HIV in the low nanomolar range.[3]
The initial hypothesis for its mechanism of action was the inhibition of viral replication.[1] However, further research revealed that AMD3100's target was not the virus itself, but a host cell receptor. In 1996, it was demonstrated that AMD3100 specifically targets the C-X-C chemokine receptor type 4 (CXCR4), which acts as a co-receptor for T-lymphotropic (X4) strains of HIV-1 to enter host cells.[1] By binding to CXCR4, AMD3100 blocks the interaction between the viral envelope protein gp120 and the host cell, thereby preventing viral entry.[1][3]
The Pivotal Shift: Discovery of Hematopoietic Stem Cell Mobilization
During early Phase I clinical trials designed to evaluate the safety and efficacy of AMD3100 as an anti-HIV therapeutic, an unexpected and significant side effect was observed: a marked increase in the number of circulating white blood cells.[4][5] Further analysis revealed that this leukocytosis was largely due to a substantial increase in the population of CD34+ hematopoietic stem cells in the peripheral blood.[4][5]
This serendipitous discovery led to a paradigm shift in the development of AMD3100. Researchers quickly connected this observation to the known role of the CXCR4 receptor and its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), in retaining HSCs within the bone marrow niche.[4] The CXCL12-CXCR4 axis is crucial for the "homing" and retention of HSCs in the bone marrow.[6] By antagonizing CXCR4, AMD3100 disrupts this interaction, leading to the rapid mobilization of HSCs into the bloodstream.[4] This newfound understanding paved the way for a completely new therapeutic application for AMD3100.
Mechanism of Action: A Specific CXCR4 Antagonist
This compound is a highly specific and reversible antagonist of the CXCR4 receptor.[3] Its mechanism of action is centered on the competitive inhibition of the binding of CXCL12 to CXCR4.[7]
The CXCL12-CXCR4 Signaling Axis
The CXCL12-CXCR4 signaling pathway is a critical regulator of cell trafficking, particularly in the context of hematopoiesis and immune responses.[6][8] CXCR4 is a G protein-coupled receptor (GPCR) expressed on a variety of cells, including hematopoietic stem cells.[9] Its ligand, CXCL12, is highly expressed in the bone marrow microenvironment.[6] The binding of CXCL12 to CXCR4 on HSCs triggers a cascade of intracellular signaling events that promote cell adhesion and retention within the bone marrow.[6]
Molecular Interaction of AMD3100 with CXCR4
AMD3100 is a symmetric bicyclam molecule that binds within the transmembrane domain of the CXCR4 receptor.[10][11] Molecular modeling and mutational analyses have identified key acidic residues within the receptor that are crucial for this interaction.[10][11] Specifically, one cyclam ring of AMD3100 interacts with Asp(171) in transmembrane domain IV, while the other ring is positioned between Asp(262) in transmembrane domain VI and Glu(288) in transmembrane domain VII.[10][11] This binding physically obstructs the binding of CXCL12, thereby inhibiting downstream signaling.
Pharmacodynamics of this compound
The administration of this compound leads to a rapid and transient increase in the number of circulating CD34+ cells. Peak mobilization of CD34+ cells is typically observed between 6 to 9 hours after a subcutaneous injection.[12] This predictable timeframe allows for coordinated scheduling of apheresis to collect the mobilized stem cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, pharmacokinetics, and clinical efficacy of this compound.
Table 1: In Vitro Activity and Pharmacokinetics of this compound
| Parameter | Value | Reference |
| CXCR4 Binding (IC50) | 44 nM | [7][8][13] |
| CXCL12-mediated Chemotaxis (IC50) | 5.7 nM | [7][8][13] |
| Peak Plasma Time (Tmax) | 30-60 minutes (subcutaneous) | |
| Plasma Half-life (t1/2) | 3-6 hours | |
| Volume of Distribution (Vd) | 0.3 L/kg | |
| Protein Binding | 58% | |
| Excretion | ~70% in urine (unmetabolized) |
Table 2: Efficacy of this compound in Phase III Clinical Trials for Autologous Stem Cell Mobilization
| Indication | Endpoint | This compound + G-CSF | Placebo + G-CSF | p-value | Reference |
| Non-Hodgkin's Lymphoma | % Patients reaching ≥5 x 106 CD34+ cells/kg in ≤4 apheresis days | 59% | 20% | <0.001 | |
| Median days to reach target | 3 | Not reached | <0.001 | ||
| Multiple Myeloma | % Patients reaching ≥6 x 106 CD34+ cells/kg in ≤2 apheresis days | 71.6% | 34.4% | <0.001 | |
| Median days to reach target | 1 | 4 | <0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of AMD3100.
CXCR4 Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound (e.g., AMD3100) to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM cells) or membrane preparations
-
Radioligand (e.g., 125I-SDF-1α)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Test compound (AMD3100) at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled SDF-1α or AMD3100)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of CXCR4-expressing cells or membrane homogenates in binding buffer at a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Test compound at various dilutions or vehicle control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
For non-specific binding wells, add a high concentration of unlabeled ligand.
-
-
Incubation: Initiate the binding reaction by adding the cell/membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
SDF-1α-Mediated Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 1 mM CaCl2, 1 mM MgCl2, and 20 mM HEPES)
-
SDF-1α
-
Test compound (AMD3100)
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Procedure:
-
Cell Loading: Resuspend cells in assay buffer and load with the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells to remove extracellular dye and resuspend in fresh assay buffer.
-
Pre-treatment: Incubate the loaded cells with various concentrations of the test compound or vehicle control for a specified period.
-
Measurement:
-
Flow Cytometry: Acquire a baseline fluorescence signal for a short period. Add SDF-1α to the cell suspension and continue to record the fluorescence over time.
-
Plate Reader: Dispense the pre-treated cell suspension into a microplate. Use an automated injector to add SDF-1α and immediately begin kinetic fluorescence readings.
-
-
Data Analysis: The change in fluorescence intensity or ratio of emissions (for ratiometric dyes like Indo-1) over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and determine the inhibitory effect of the test compound to calculate an IC50 value.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant (SDF-1α).
Materials:
-
CXCR4-expressing migratory cells (e.g., T-lymphocytes)
-
Transwell inserts with a porous membrane (e.g., 5 or 8 µm pores)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
SDF-1α
-
Test compound (AMD3100)
-
Cell stain (e.g., Calcein AM or DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add chemotaxis buffer containing SDF-1α to the lower chamber of the wells.
-
Cell Preparation: Resuspend cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition by the test compound at each concentration to determine the IC50 value.
Clinical Development and Approval
The clinical development of this compound for hematopoietic stem cell mobilization progressed through a series of Phase I, II, and III clinical trials.
Phase I and II Trials
Initial Phase I trials in healthy volunteers and patients with cancer established the safety and optimal dose of this compound for HSC mobilization, which was determined to be 0.24 mg/kg administered subcutaneously. Phase II studies demonstrated that this compound, when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), was synergistic, leading to a significantly greater number of mobilized CD34+ cells compared to G-CSF alone.
Phase III Pivotal Trials
Two large, randomized, double-blind, placebo-controlled Phase III trials solidified the efficacy of this compound for HSC mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma who were candidates for autologous stem cell transplantation. In both studies, the addition of this compound to a G-CSF mobilization regimen resulted in a significantly higher percentage of patients achieving the target number of CD34+ cells for collection in fewer apheresis sessions compared to G-CSF alone. The combination was well-tolerated, with the most common side effects being mild to moderate injection site reactions, and gastrointestinal symptoms.
Regulatory Approval and Clinical Use
Based on the robust data from the Phase III trials, this compound (Mozobil®) received approval from the U.S. Food and Drug Administration (FDA) in 2008 for use in combination with G-CSF to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5] It has since become a standard of care for patients who are predicted to be poor mobilizers or who have failed a previous mobilization attempt with G-CSF alone.
Conclusion
The discovery and development of AMD3100 (this compound) is a compelling example of how astute clinical observation and a deep understanding of molecular pathways can lead to the repurposing of a drug for a completely different and highly valuable therapeutic indication. From its origins as an anti-HIV agent, this compound has transformed the landscape of hematopoietic stem cell mobilization, providing a critical tool to improve the success of autologous stem cell transplantation for patients with hematological cancers. Its journey underscores the importance of continued research and the potential for unexpected discoveries in the field of drug development.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound in patients with lymphoma and multiple myeloma: effectiveness in cases with very low circulating CD34+ cell levels and preemptive intervention vs remobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMD3100: CXCR4 antagonist and rapid stem cell-mobilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 7. This compound and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous stem cell transplantation in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Mobilization of Stem Cells With AMD3100 (this compound) in Non-Hodgkin's Lymphoma Patients | MedPath [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Temporal changes in this compound administration and hematopoietic stem cell mobilization efficacy: results of a prospective clinical trial in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of upfront this compound + G-CSF versus placebo + G-CSF for mobilization of CD34(+) hematopoietic progenitor cells in patients ≥60 and <60 years of age with non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Plerixafor in Hematopoietic Stem Cell Homing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic stem cell (HSC) homing to the bone marrow (BM) niche is a finely orchestrated process, critical for the success of hematopoietic transplantation. This multistep cascade relies on a complex interplay of chemokine gradients and adhesion molecule interactions. At the core of HSC retention within the marrow is the axis formed by stromal cell-derived factor-1 (SDF-1α, or CXCL12) and its cognate receptor, C-X-C chemokine receptor type 4 (CXCR4). Plerixafor (formerly AMD3100) is a small-molecule antagonist of CXCR4, which has become a cornerstone in the clinical mobilization of HSCs for autologous transplantation. While its primary function is to induce the egress of HSCs from the bone marrow into the peripheral blood, a thorough understanding of its mechanism provides profound insights into the fundamental processes of HSC homing and retention. This guide details the molecular underpinnings of this compound's action, its impact on the SDF-1/CXCR4 signaling pathway, and the experimental methodologies used to evaluate HSC homing.
The SDF-1/CXCR4 Axis: The Master Regulator of HSC Retention
The retention of hematopoietic stem cells within the supportive microenvironment of the bone marrow is an active process, predominantly governed by the SDF-1/CXCR4 signaling axis.[1][2] Bone marrow stromal cells, including osteoblasts and endothelial cells, constitutively secrete the chemokine SDF-1.[3][4] HSCs, which express high levels of the G-protein coupled receptor (GPCR) CXCR4 on their surface, are chemo-attracted to this SDF-1 gradient, leading to their arrest and adhesion within the BM niche.[5][6]
Upon binding of SDF-1 to CXCR4, a conformational change in the receptor activates intracellular signaling cascades that promote cell survival, quiescence, and adhesion.[1][7] This interaction is not only pivotal for retaining HSCs but also for guiding them back to the bone marrow after transplantation—the process of homing.[1] The disruption of this axis is therefore a primary strategy for compelling HSCs to leave the marrow and enter peripheral circulation.
Figure 1. SDF-1/CXCR4 signaling pathway in HSC retention.
This compound's Mechanism of Action: Reversible Antagonism of CXCR4
This compound is a bicyclam derivative that functions as a selective, reversible antagonist of the CXCR4 receptor.[8][9] It physically binds to the CXCR4 transmembrane pocket, specifically interacting with key acidic residues such as Asp171, Asp262, and Glu288.[8][10] This binding action allosterically inhibits the docking of SDF-1, effectively blocking the downstream signaling required for HSC retention.[3][9]
By disrupting the SDF-1/CXCR4 anchor, this compound causes a rapid, transient, and dose-dependent mobilization of CD34+ HSCs from the bone marrow into the peripheral bloodstream.[3][11] The peak concentration of circulating HSCs typically occurs within 6 to 9 hours after subcutaneous administration.[8] This mechanism is distinct from and synergistic with that of Granulocyte-Colony Stimulating Factor (G-CSF), which primarily works by inducing neutrophil-mediated release of proteolytic enzymes that cleave key adhesion molecules (e.g., VCAM-1) within the niche.[3][12] The combined use of G-CSF and this compound has been shown to be highly effective for HSC mobilization, particularly in patients who mobilize poorly with G-CSF alone.[13][14]
While this compound's direct effect is to inhibit the signals for retention (the inverse of homing), the cells it mobilizes are highly competent for subsequent homing and engraftment once the drug is cleared from the patient's system.[9][15] This underscores the reversibility of the CXCR4 blockade and the inherent capacity of the mobilized HSCs to respond to the SDF-1 gradient in the marrow upon reinfusion.
Figure 2. this compound's disruption of the SDF-1/CXCR4 interaction.
Quantitative Data on Mobilization and Engraftment
Clinical studies have consistently demonstrated the efficacy of this compound in combination with G-CSF for mobilizing HSCs. This translates to a higher yield of CD34+ cells in fewer apheresis sessions. The quality of these mobilized cells is confirmed by subsequent successful and timely engraftment post-transplant, which serves as the ultimate indicator of their homing capability.
Table 1: Efficacy of this compound in HSC Mobilization for Autologous Transplantation
| Metric | G-CSF + this compound | G-CSF + Placebo | Reference |
|---|---|---|---|
| Patients with Non-Hodgkin's Lymphoma | |||
| Optimal HSC Collection (≥5x10⁶ CD34⁺ cells/kg) | 59% | 20% | [14] |
| Median Days to Optimal Collection | 3 days | Not Attained | [14] |
| Patients with Multiple Myeloma | |||
| Optimal HSC Collection (≥6x10⁶ CD34⁺ cells/kg) | 72% | 34% | [14] |
| Median Days to Optimal Collection | 1 day | 4 days | [14] |
| Mean Total CD34⁺ Cells Collected (x10⁶/kg) | 11.0 | 6.8 |[14] |
Table 2: Engraftment Kinetics Following Transplantation of this compound-Mobilized Cells
| Patient Population | Median Time to Neutrophil Engraftment (>500/µL) | Median Time to Platelet Engraftment (>20,000/µL) | Reference |
|---|---|---|---|
| Non-Hodgkin's Lymphoma & Multiple Myeloma | 11 days | 13 days | [16] |
| Multiple Myeloma & Lymphoma | 14 days | 18 days | [17] |
| Multiple Myeloma & Lymphoma | 12 days (this compound group) vs. 10.2 days (No this compound) | 21.6 days (this compound group) vs. 14.2 days (No this compound) |[18] |
Note: Engraftment times can vary based on the patient population, conditioning regimen, and institutional practices. Some studies, like reference[18], note a statistically longer time to engraftment in this compound-mobilized groups, though the clinical significance is debated and patients still engraft successfully within a safe timeframe.
Key Experimental Protocols
The study of HSC homing and the effects of agents like this compound relies on well-established in vivo and in vitro assays.
In Vivo HSC Homing Assay
This assay directly measures the ability of intravenously injected HSCs to migrate to and lodge within the hematopoietic organs of a recipient animal, typically the bone marrow.
Objective: To quantify the short-term localization of labeled HSCs in the bone marrow of recipient mice.
Methodology:
-
HSC Isolation: Isolate hematopoietic stem and progenitor cells from the bone marrow or peripheral blood of donor mice (e.g., CD45.1+ congenic strain). Cells can be enriched for primitive populations using magnetic-activated or fluorescence-activated cell sorting (MACS or FACS) for markers like Lin-, Sca-1+, and c-Kit+ (LSK cells).
-
Cell Labeling: Label the isolated cells with a fluorescent dye, such as 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFSE), which covalently binds to intracellular proteins and is retained by viable cells.[19]
-
Recipient Preparation: Prepare recipient mice (e.g., CD45.2+ strain) by exposing them to a lethal dose of total body irradiation. This myeloablation empties the bone marrow niches, allowing for the homing of donor cells.
-
Cell Injection: Intravenously inject a known number of labeled donor HSCs (e.g., 1 x 10⁶ cells) into the tail vein of the irradiated recipients.[20]
-
Tissue Harvesting and Analysis: At a defined time point post-injection (typically 16-24 hours), euthanize the recipient mice. Harvest bone marrow from the femurs and tibias, and collect peripheral blood.
-
Flow Cytometry: Prepare single-cell suspensions from the harvested tissues. Analyze the cells using flow cytometry to quantify the number of fluorescently labeled (CFSE+) donor cells (CD45.1+) that are present in the recipient's bone marrow. The homing efficiency is typically expressed as the percentage of injected cells that are recovered in the bone marrow.[19]
In Vitro Chemotaxis (Transwell) Assay
This assay provides a quantitative measure of the directional migration of cells in response to a chemoattractant, serving as an in vitro surrogate for the chemotactic aspect of homing.[5][21]
Objective: To measure the migration of HSCs across a porous membrane toward an SDF-1 gradient and assess the inhibitory effect of this compound.
Methodology:
-
Apparatus Setup: Use a Transwell insert plate, which consists of an upper chamber and a lower chamber separated by a microporous polycarbonate membrane (e.g., 5-8 µm pore size).
-
Chemoattractant Loading: Add cell culture medium containing a specific concentration of recombinant SDF-1 to the lower chamber. The control wells receive medium without SDF-1.
-
Cell Preparation and Treatment: Resuspend isolated HSCs in culture medium. For inhibition experiments, pre-incubate a subset of the cells with this compound at a desired concentration.
-
Cell Seeding: Add the HSC suspension (with or without this compound) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period of 2-4 hours at 37°C to allow for cell migration.
-
Quantification: After incubation, carefully remove the Transwell insert. Collect the cells that have migrated into the lower chamber. Count the migrated cells using a hemocytometer or by flow cytometry with counting beads. The chemotactic index is calculated as the ratio of cells migrating toward SDF-1 versus the cells migrating toward the medium control.
Figure 3. Workflow for an in vivo HSC homing assay.
Conclusion
This compound's role in the context of hematopoietic stem cell homing is fundamentally one of controlled disruption. By acting as a potent and reversible antagonist to the CXCR4 receptor, it effectively severs the primary anchor holding HSCs within the bone marrow niche, leading to their efficient mobilization. This mechanism has not only revolutionized clinical practice for HSC collection but has also served as a powerful tool for elucidating the central importance of the SDF-1/CXCR4 axis in HSC trafficking. The successful engraftment of this compound-mobilized cells post-transplantation is a testament to both the quality of the mobilized stem cell population and the critical, bidirectional nature of this signaling pathway—essential for keeping stem cells in, and for calling them home.
References
- 1. Stromal-derived factor-1/CXCR4 signaling: indispensable role in homing and engraftment of hematopoietic stem cells in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trafficking of normal stem cells and metastasis of cancer stem cells involve similar mechanisms: pivotal role of the SDF-1-CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobilization of Hematopoietic Stem Cells for Hematopoietic Cells Autologous Transplantation with Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights in the Mobilization of Hematopoietic Stem Cells in Lymphoma and Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and G-CSF combination mobilizes hematopoietic stem and progenitors cells with a distinct transcriptional profile and a reduced in vivo homing capacity compared to this compound alone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engraftment after autologous hematopoietic stem cell transplantation in patients mobilized with this compound: A retrospective, multicenter study of a large series of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in autologous stem cell transplantation: Does it affect engraftment kinetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Murine Allogeneic In Vivo Stem Cell Homing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Adhesion, Migration, and Homing of Murine Hematopoietic Stem Cells and Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Plerixafor's Potential for Chemosensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of chemoresistance remains a significant hurdle in the effective treatment of cancer. The tumor microenvironment, particularly the interaction between cancer cells and stromal cells, plays a pivotal role in conferring drug resistance. Plerixafor, a bicyclam molecule, has garnered considerable attention for its potential to sensitize cancer cells to conventional chemotherapy. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and clinical implications of utilizing this compound as a chemosensitizing agent. By antagonizing the C-X-C chemokine receptor type 4 (CXCR4), this compound disrupts the protective niche afforded by the bone marrow microenvironment, thereby mobilizing cancer cells and rendering them more susceptible to cytotoxic therapies. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and workflows involved in the investigation of this compound's chemosensitizing effects.
Mechanism of Action: Disrupting the Tumor Microenvironment
This compound's primary mechanism of action in chemosensitization lies in its function as a selective and reversible antagonist of the CXCR4 receptor.[1] The interaction between CXCR4, expressed on the surface of various cancer cells, and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), secreted by bone marrow stromal cells, is crucial for the homing, retention, and survival of cancer cells within the protective bone marrow niche.[2] This interaction activates several downstream signaling pathways that promote cell survival, proliferation, and drug resistance.
This compound competitively binds to CXCR4, effectively blocking the CXCL12/CXCR4 axis.[2] This disruption leads to the mobilization of cancer cells from the bone marrow into the peripheral circulation, a process that has been demonstrated in preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3] Once in circulation, these malignant cells are more exposed and vulnerable to the cytotoxic effects of chemotherapeutic agents.
Key Signaling Pathways Implicated in this compound-Mediated Chemosensitization
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that contribute to chemoresistance. This compound's antagonism of CXCR4 is hypothesized to counteract these pro-survival signals. The primary pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Activation of CXCR4 by CXCL12 can trigger the PI3K/Akt/mTOR cascade, leading to the inhibition of apoptosis and promotion of cell survival, thereby contributing to chemoresistance.[4][5][6][7][8]
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. CXCR4 activation can stimulate this pathway, leading to transcriptional changes that favor tumor growth and resistance to therapy.[9][10][11]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and has been implicated in cancer cell survival and proliferation. The CXCL12/CXCR4 interaction can activate STAT3, a key mediator of chemoresistance.[12][13][14][15][16]
Quantitative Data on this compound's Chemosensitizing Effects
The following tables summarize quantitative data from preclinical and clinical studies investigating the chemosensitizing potential of this compound.
Table 1: In Vitro Chemosensitization with this compound
| Cancer Type | Chemotherapeutic Agent | This compound Concentration | Outcome Measure | Result |
| Acute Myeloid Leukemia (AML) | Cytarabine | 10 µM | IC50 | Significant decrease in IC50 of Cytarabine |
| Acute Lymphoblastic Leukemia (ALL) | Vincristine | 5 µM | Apoptosis (%) | Increased percentage of apoptotic cells |
| Multiple Myeloma (MM) | Bortezomib | 20 µM | Cell Viability (%) | Reduced cell viability in combination |
| Ovarian Cancer | Cisplatin | 15 µM | IC50 | Reversal of cisplatin resistance |
Table 2: In Vivo Chemosensitization with this compound in Xenograft Models
| Cancer Type | Chemotherapeutic Agent | This compound Dosage | Outcome Measure | Result |
| Acute Myeloid Leukemia (AML) | Cytarabine | 5 mg/kg | Tumor Volume | Significant reduction in tumor growth |
| Acute Lymphoblastic Leukemia (ALL) | Doxorubicin | 5 mg/kg | Survival Rate | Increased median survival of tumor-bearing mice |
| Multiple Myeloma (MM) | Melphalan | 10 mg/kg | Tumor Burden | Decreased tumor burden in bone marrow |
Table 3: Clinical Studies of this compound in Combination with Chemotherapy
| Cancer Type | Chemotherapy Regimen | This compound Dosage | Primary Endpoint | Key Finding |
| Relapsed/Refractory AML | Mitoxantrone, Etoposide, Cytarabine | 0.24 mg/kg/day | Complete Remission (CR) + CR with incomplete blood count recovery (CRi) | 46% CR + CRi rate, with a 2-fold mobilization of leukemic blasts into circulation.[17] |
| Relapsed/Refractory Multiple Myeloma | Bortezomib, Dexamethasone | 320 mcg/kg | Overall Response Rate (ORR) | 51% ORR, with rapid mobilization of plasma cells post-plerixafor.[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chemosensitizing effects of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for the chemotherapeutic agent with and without this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and chemotherapy.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the chemotherapeutic agent, this compound, or the combination for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo chemosensitizing effect of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
This compound alone
-
Chemotherapeutic agent + this compound
-
-
Drug Administration: Administer the chemotherapeutic agent and this compound according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Tumor Measurement and Survival Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study. Record the date of death or sacrifice for survival analysis.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Visualizing the Molecular Landscape and Experimental Design
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-mediated chemosensitization and a typical experimental workflow.
Conclusion and Future Directions
This compound presents a promising strategy to overcome chemoresistance by targeting the protective tumor microenvironment. Its ability to mobilize cancer cells from the bone marrow niche and disrupt pro-survival signaling pathways enhances the efficacy of conventional chemotherapeutic agents. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the chemosensitizing potential of this compound.
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based chemosensitization. Furthermore, exploring novel combination strategies with other targeted therapies and immunotherapies could unlock new avenues for cancer treatment. A deeper understanding of the long-term effects of this compound on the tumor microenvironment and the potential for resistance to this combination therapy will be crucial for its successful clinical translation.
References
- 1. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 2. broadpharm.com [broadpharm.com]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of STAT3 signaling transduction pathways in cancer stem cell-associated chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Plerixafor's Role in Cancer Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plerixafor, a bicyclam derivative, is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary clinical application is in the mobilization of hematopoietic stem cells for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. However, the CXCR4/SDF-1α (CXCL12) signaling axis, the target of this compound, is also critically implicated in the retention, trafficking, and metastasis of cancer cells. This technical guide provides an in-depth exploration of this compound's mechanism of action in the context of cancer cell mobilization, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The tumor microenvironment plays a pivotal role in cancer progression and metastasis. A key interaction within this niche is the binding of the chemokine stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, to its cognate receptor, CXCR4, which is frequently overexpressed on the surface of various cancer cells.[1] This axis is instrumental in anchoring cancer cells within protective niches, such as the bone marrow, promoting their survival, proliferation, and eventual dissemination to distant organs where CXCL12 is highly expressed.[2][3]
This compound (formerly AMD3100) disrupts this critical interaction by binding to CXCR4 and blocking its engagement with SDF-1α.[4] This competitive inhibition leads to the detachment of CXCR4-expressing cells from the supportive microenvironment and their mobilization into the peripheral circulation. While this mechanism is harnessed clinically to harvest hematopoietic stem cells, it also presents a compelling strategy to mobilize cancer cells, potentially sensitizing them to conventional chemotherapies or enabling their clearance from the body. This guide delves into the technical aspects of this compound-mediated cancer cell mobilization.
Mechanism of Action: The CXCR4/SDF-1α Axis
This compound is a small-molecule antagonist that specifically targets the CXCR4 receptor.[4] The interaction between SDF-1α, secreted by stromal cells in the bone marrow and other organs, and CXCR4 on cancer cells triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[3][5]
By binding to CXCR4, this compound competitively inhibits the binding of SDF-1α, thereby abrogating the downstream signaling pathways that contribute to cancer cell retention and metastasis.[4] This disruption leads to the mobilization of cancer cells from their protective niches into the peripheral circulation.
Visualizing the this compound-CXCR4 Interaction
Quantitative Data on this compound-Induced Cancer Cell Mobilization
While the primary clinical application of this compound focuses on hematopoietic stem cell mobilization, a growing body of research is investigating its efficacy in mobilizing cancer cells. The available quantitative data, particularly for leukemias, demonstrates a significant increase in circulating cancer cells following this compound administration. Data for solid tumors remains an area of active investigation.
Hematological Malignancies
| Cancer Type | Patient Population | This compound Dosage | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Newly diagnosed older patients | Escalating doses up to 810 mcg/kg | Significant mobilization of leukemic stem and progenitor cells, particularly in clinical responders. | [6] |
| Acute Lymphoblastic Leukemia (ALL) | Pediatric relapsed/refractory | 12 mg/m² | Mobilization of leukemic blasts into peripheral blood in 14 of 16 evaluable patients (median 3.4-fold increase). | |
| Multiple Myeloma (MM) | Relapsed/refractory | 0.32 mg/kg | Significant mobilization of plasma cells. | [1] |
Solid Tumors
Quantitative data on the mobilization of circulating tumor cells (CTCs) in solid tumors following this compound administration is currently limited in publicly available clinical trial results. This represents a critical area for future research to fully understand the potential of this compound in the context of solid malignancies.
Experimental Protocols
In Vitro Cancer Cell Migration Assay (Transwell Assay)
This protocol is designed to assess the effect of this compound on the migratory capacity of cancer cells in response to a chemoattractant, typically SDF-1α.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line of interest (CXCR4-positive)
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human SDF-1α
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS and a specific concentration of SDF-1α (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/100 µL.
-
Pre-treat the cell suspension with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 12-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.
-
-
Staining and Quantification:
-
Wash the inserts with PBS.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using an inverted microscope.
-
Experimental Workflow Diagram
CXCR4 Downstream Signaling Pathways
Upon binding of SDF-1α, CXCR4 activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration. This compound's antagonism of CXCR4 effectively inhibits these pathways.
References
- 1. newindianexpress.com [newindianexpress.com]
- 2. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. Clinical applications of circulating tumor cells in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Circulating tumor cells and their role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Plerixafor and G-CSF Combination Therapy in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Plerixafor in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for the mobilization of hematopoietic stem cells (HSCs) in a research setting.
Introduction
This compound is a small molecule antagonist of the CXCR4 chemokine receptor.[1][2][3] It functions by disrupting the interaction between stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) and the CXCR4 receptor, which is crucial for retaining HSCs within the bone marrow niche.[1][4] Granulocyte-colony stimulating factor (G-CSF) is a cytokine that stimulates the proliferation and differentiation of neutrophil precursors and also promotes the release of HSCs into the peripheral blood, in part by downregulating the CXCL12/CXCR4 signaling pathway.[1][5] The combination of this compound and G-CSF has a synergistic effect, leading to a more robust and rapid mobilization of HSCs into the peripheral circulation compared to G-CSF alone.[1][5][6] This combination therapy is a valuable tool for obtaining high yields of CD34+ HSCs for various research applications, including studies on stem cell biology, gene therapy, and regenerative medicine.[6][7]
Mechanism of Action
The synergistic mobilization of hematopoietic stem cells by the combination of G-CSF and this compound is achieved through distinct yet complementary mechanisms.
-
G-CSF: This cytokine induces the proliferation and differentiation of hematopoietic stem and progenitor cells. It also downregulates the expression of SDF-1α in the bone marrow microenvironment and disrupts the CXCL12/CXCR4 axis, leading to the release of HSCs into the peripheral blood.[1][5]
-
This compound: This agent is a direct and reversible antagonist of the CXCR4 receptor on the surface of HSCs. By blocking the binding of SDF-1α, this compound rapidly detaches HSCs from the bone marrow stroma, allowing their egress into the circulation.[1][4][8]
The combination of these two agents results in a significantly higher yield of circulating CD34+ cells available for collection.[1][5]
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound and G-CSF combination therapy in mobilizing hematopoietic stem cells.
Table 1: Efficacy of this compound + G-CSF vs. G-CSF Alone for CD34+ Cell Mobilization
| Study Population | Outcome Measure | G-CSF + this compound | G-CSF Alone | Fold Increase/Odds Ratio | Reference |
| Multiple Myeloma, Non-Hodgkin's Lymphoma, Hodgkin's Lymphoma | Patients achieving predetermined apheresis yield of CD34+ cells | 64.9% (599/923) | 33.8% (410/1214) | OR: 5.33 | [5] |
| Multiple Myeloma | Median total yield of CD34+ cells (x 10⁶ cells/kg) | 4.2 | - | - | [9] |
| Previously Transplanted Multiple Myeloma | Median total yield of CD34+ cells (x 10⁶ cells/kg) | 2.8 | - | - | [9] |
| Lymphoma | Median total CD34+ cell yield (x 10⁶ cells/kg) | Not specified, but significantly higher | Not specified | - | [10] |
| Multiple Myeloma (PREDICT Trial) | Median number of CD34+ cells collected (x 10⁶/kg) | - | - | - | [2] |
Table 2: CD34+ Cell Counts in Peripheral Blood
| Study Population | Timepoint | G-CSF + this compound (cells/μL) | G-CSF Alone (cells/μL) | Reference |
| Multiple Myeloma, Non-Hodgkin's Lymphoma, Hodgkin's Lymphoma | Post-mobilization | Significantly higher | - | [5] |
| Multiple Myeloma (previously transplanted) | After first this compound administration (median) | 19 | - | [9] |
| Multiple Myeloma (not previously transplanted) | After first this compound administration (median) | 30 | - | [9] |
Experimental Protocols
This section provides a generalized protocol for the mobilization and collection of hematopoietic stem cells using this compound and G-CSF in a research setting. Dosing and timing may need to be optimized for specific animal models or experimental designs.
Materials
-
Granulocyte-Colony Stimulating Factor (G-CSF)
-
This compound
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles for subcutaneous injection
-
Flow cytometer
-
Antibodies for CD34 and other relevant markers (e.g., CD38, CD45)
-
Lysing buffer
-
Phosphate-buffered saline (PBS)
-
Apheresis equipment (if applicable for large animal models) or methods for peripheral blood collection
Protocol for Hematopoietic Stem Cell Mobilization and Quantification
-
G-CSF Administration:
-
This compound Administration:
-
On the evening of day 4, approximately 10-11 hours before the intended collection, administer this compound subcutaneously at a dose of 0.24 mg/kg.[2]
-
-
Peripheral Blood Collection:
-
On day 5, approximately 10-11 hours after the this compound injection, collect peripheral blood.[2] For small animal models, this can be done via retro-orbital bleeding, cardiac puncture, or tail vein sampling. For larger models, apheresis may be performed.
-
-
Quantification of CD34+ Cells by Flow Cytometry:
-
Collect a sample of peripheral blood into a tube containing an anticoagulant (e.g., EDTA).
-
Perform a white blood cell (WBC) count.
-
Aliquot a known volume of blood for staining.
-
Add antibodies against CD34 and a pan-leukocyte marker like CD45. Consider including other markers like CD38 to identify more primitive HSC subsets.[12] Incubate as per the antibody manufacturer's instructions.
-
Lyse red blood cells using a suitable lysing buffer.
-
Wash the cells with PBS.
-
Resuspend the cells in a known volume of PBS or sheath fluid.
-
Acquire the sample on a flow cytometer.
-
Gate on the CD45+ population to identify leukocytes.
-
Within the leukocyte gate, identify and quantify the percentage of CD34+ cells.
-
Calculate the absolute number of CD34+ cells per microliter of blood using the WBC count and the percentage of CD34+ cells.
-
Visualizations
Signaling Pathway of this compound and G-CSF Action
Caption: Mechanism of HSC mobilization by G-CSF and this compound.
Experimental Workflow for HSC Mobilization and Analysis
Caption: Workflow for HSC mobilization, collection, and analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound (AMD3100) and granulocyte colony-stimulating factor (G-CSF) mobilize different CD34+ cell populations based on global gene and microRNA expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF + this compound versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic stem cell mobilization for gene therapy: superior mobilization by the combination of granulocyte-colony stimulating factor plus this compound in patients with β-thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and G-CSF combination mobilizes hematopoietic stem and progenitors cells with a distinct transcriptional profile and a reduced in vivo homing capacity compared to this compound alone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haematopoietic stem cell mobilization with this compound and G-CSF in patients with multiple myeloma transplanted with autologous stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of chemotherapy with G-CSF versus this compound with G-CSF in autologous stem cell mobilization for lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobilization of Hematopoietic Stem Cells for Hematopoietic Cells Autologous Transplantation with Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols for Plerixafor Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor, also known as AMD3100, is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[4][5][6] This interaction is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[4][5] By disrupting this axis, this compound induces the rapid mobilization of HSCs and hematopoietic progenitor cells (HPCs) from the bone marrow into the peripheral bloodstream.[3][6][7][8] This property makes it a valuable tool in preclinical research involving HSC transplantation, gene therapy, and studies of hematopoiesis.[2][4][9]
These application notes provide detailed protocols for the use of this compound in mouse models to achieve efficient mobilization of hematopoietic stem and progenitor cells. The provided information is intended to guide researchers in designing and executing experiments involving this compound.
Mechanism of Action: The CXCR4/SDF-1α Axis
The retention of HSCs in the bone marrow is largely mediated by the binding of SDF-1α, which is secreted by bone marrow stromal cells, to the CXCR4 receptor expressed on the surface of HSCs. This interaction acts as an anchor. This compound, as a reversible and selective antagonist of CXCR4, competitively inhibits this binding, leading to the release of HSCs from the bone marrow niche into the peripheral circulation.[4][5]
Quantitative Data on this compound Dosing and Efficacy
The following tables summarize quantitative data from various studies on the use of this compound in mouse models for HSC mobilization.
Table 1: this compound Monotherapy Dosing Regimens in Mice
| Mouse Strain | This compound Dose (mg/kg) | Route of Administration | Time to Peak Mobilization (hours post-injection) | Reference |
| C3H/HeJ | 5 | Subcutaneous (SC) | 1 | [3] |
| C57BL/6 | 5 | Intraperitoneal (IP) | 1 | [10] |
| BALB/c | Not specified | Not specified | Not specified | [7] |
| NOD/SCID | Not specified | Not specified | Up to 6 (for ALL cells) | [7] |
| Diabetic C57BL/6 | 10 | Intraperitoneal (IP) | 1 | [10] |
Table 2: this compound in Combination with G-CSF in Mice
| Mouse Strain | G-CSF Regimen | This compound Dose (mg/kg) | This compound Administration Timing | Route of Administration | Notes | Reference |
| CD46-transgenic | 250 µg/kg/day for 4 days | 5 | On day 5, 1 hour before analysis | Subcutaneous (SC) | Standard combination protocol | [2] |
| Diabetic C57BL/6 | Standard regimen | 10 | After the 9th G-CSF dose | Intraperitoneal (IP) | This compound enhances mobilization in G-CSF treated diabetic mice | [10] |
Experimental Protocols
Protocol 1: Rapid HSC Mobilization with this compound Monotherapy
This protocol is designed for the rapid mobilization of hematopoietic stem and progenitor cells using a single injection of this compound.
Materials:
-
This compound (e.g., Mozobil®, sterile solution at 20 mg/mL)[6]
-
Sterile saline (0.9% NaCl) for dilution
-
Sterile syringes (0.5-1 mL) with 25-27G needles[11]
-
Mouse strain of choice (e.g., C57BL/6)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
This compound Preparation:
-
Commercially available this compound is typically at a concentration of 20 mg/mL.[6]
-
Dilute the this compound stock solution with sterile saline to a final concentration that allows for the desired dose (e.g., 5 mg/kg) in an appropriate injection volume (typically 5-10 mL/kg).[11]
-
For a 25g mouse receiving a 5 mg/kg dose, the total dose is 0.125 mg. If using a 1 mg/mL solution, the injection volume would be 125 µL.
-
-
Administration:
-
Weigh the mouse to calculate the precise injection volume.
-
Administer the prepared this compound solution via subcutaneous (SC) or intraperitoneal (IP) injection. SC injection is often preferred for sustained release.[11]
-
-
Sample Collection:
Protocol 2: Synergistic HSC Mobilization with G-CSF and this compound
This protocol is for achieving a more robust mobilization of HSCs by combining Granulocyte-Colony Stimulating Factor (G-CSF) with this compound.[2]
Materials:
-
This compound
-
Recombinant mouse G-CSF
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles
-
Mouse strain of choice
Procedure:
-
G-CSF Administration (Days 1-4):
-
Administer G-CSF subcutaneously to mice once daily for four consecutive days. A common dose is 250 µg/kg.[2]
-
-
This compound Administration (Day 5):
-
On the fifth day, administer a single dose of this compound (e.g., 5 mg/kg) via subcutaneous injection.[2]
-
-
Sample Collection (Day 5):
-
Collect peripheral blood 1 hour after the this compound injection for analysis of mobilized cells.[2]
-
Protocol 3: Analysis of Mobilized Hematopoietic Stem and Progenitor Cells
A. Cell Counting:
-
Perform a complete blood count (CBC) to determine the total white blood cell (WBC) count. This compound treatment results in leukocytosis.[6]
B. Flow Cytometry for Murine HSPCs:
-
Sample Preparation:
-
Lyse red blood cells from the collected peripheral blood using an appropriate lysis buffer.
-
Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Staining:
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies to identify HSPCs.
-
A common panel for mouse HSPCs includes:
-
HSPCs are identified as Lineage-negative, Sca-1 positive, c-Kit positive (LSK) cells.[12]
-
-
Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the LSK population to quantify the number of mobilized HSPCs.
-
C. Colony-Forming Unit (CFU) Assay:
-
Plate the peripheral blood mononuclear cells in a methylcellulose-based medium containing appropriate cytokines.
-
Incubate the plates for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to assess the functional capacity of the mobilized progenitor cells.[3]
Safety and Toxicological Profile in Mice
-
LD50: The median lethal dose (LD50) of this compound in mice is reported to be 5 mg/kg for intravenous injection and 16 mg/kg for subcutaneous injection.[13]
-
Adverse Effects: At therapeutic doses, this compound is generally well-tolerated. High doses or prolonged administration may lead to increased spleen weight due to extramedullary hematopoiesis.[6] Injection site reactions such as hemorrhage and inflammation have also been observed.[8]
Conclusion
This compound is a potent and rapidly acting agent for the mobilization of hematopoietic stem and progenitor cells in mouse models. The provided protocols offer a starting point for researchers to design experiments tailored to their specific needs. Optimal dosing, timing, and combination therapies may vary depending on the mouse strain and experimental goals, and therefore, pilot studies are recommended to establish the most effective regimen for a particular research context.
References
- 1. Combined G-CSF and this compound enhance hematopoietic recovery of CD34+ cells from poor mobilizer patients in NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. AMD3100 re-dosing fails to repeatedly mobilize hematopoietic stem cells in the non-human primate and humanized mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Phase I study of the safety and pharmacokinetics of this compound in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. stemcell.com [stemcell.com]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Subcutaneous Administration of Plerixafor in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Plerixafor (also known as AMD3100) in laboratory animals. This document includes detailed protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing experiments involving this CXCR4 antagonist for hematopoietic stem cell (HSC) mobilization and other research applications.
Mechanism of Action
This compound is a selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Under normal physiological conditions, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is produced by bone marrow stromal cells and binds to CXCR4 on the surface of hematopoietic stem cells (HSCs).[1] This interaction is crucial for retaining HSCs within the bone marrow niche.[1][4] this compound disrupts this SDF-1α/CXCR4 axis by blocking the receptor, which leads to the mobilization of HSCs from the bone marrow into the peripheral bloodstream, where they can be collected.[1][2][4] When used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), this compound has a synergistic effect on HSC mobilization.[1][5]
Pharmacokinetics in Laboratory Animals
This compound is rapidly absorbed following subcutaneous injection, with peak plasma concentrations typically observed within 30 to 60 minutes in both animals and humans.[3][5] It is primarily cleared through the kidneys.[5]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Human | Mouse | Rat | Dog |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC), Intraperitoneal (IP) | Subcutaneous (SC) | Subcutaneous (SC) |
| Tmax (Time to Peak Concentration) | 30-60 minutes[3][5] | ~1 hour[4] | Not specified | 8-10 hours (peak CD34+ mobilization)[4] |
| Half-life | 3-5 hours[6] | Not specified | Not specified | Not specified |
| Bioavailability | ~70%[7] | Not specified | Not specified | Not specified |
| Volume of Distribution | 0.3 L/kg[6][8] | Not specified | Not specified | Not specified |
Experimental Protocols for Subcutaneous Administration
The following protocols are generalized and may require optimization based on the specific research objectives, animal strain, and institutional guidelines.
General Preparation and Administration
-
This compound Solution: this compound (Mozobil®) is typically available at a concentration of 20 mg/mL.[5] It is a sterile, preservative-free solution.
-
Dilution: If necessary, dilute this compound with sterile saline (0.9% sodium chloride) to achieve the desired concentration for accurate dosing, especially in smaller animals.
-
Injection Site: The subcutaneous injection is commonly administered in the loose skin over the back, between the shoulder blades, or in the abdominal area.[9]
-
Needle Size: Use a small gauge needle (e.g., 25-27G) to minimize discomfort to the animal.[10]
-
Aseptic Technique: All injections should be performed using aseptic techniques to prevent infection.[10]
Protocol for Mice
This protocol is intended for hematopoietic stem cell mobilization studies in mice.
Materials:
-
This compound solution (20 mg/mL)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27G needles
-
Laboratory mice (e.g., C57BL/6)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Dosage Calculation: A common dose for this compound in mice is 5 mg/kg.[4][11][12] For a 25g mouse, the required dose is 0.125 mg.
-
Dose Preparation:
-
Dilute the 20 mg/mL this compound stock solution. A 1:10 dilution in sterile saline results in a 2 mg/mL working solution.
-
For a 0.125 mg dose, the injection volume would be 62.5 µL.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume subcutaneously.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions.
-
For HSC mobilization studies, blood samples are typically collected at various time points, with peak mobilization often observed around 1 hour post-injection.[4]
-
Protocol for Rats
This protocol outlines the subcutaneous administration of this compound in rats.
Materials:
-
This compound solution (20 mg/mL)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27G needles
-
Laboratory rats (e.g., Sprague-Dawley)
Procedure:
-
Animal Preparation: Acclimatize rats to their environment before the study.
-
Dosage Calculation: While specific doses for rats are less commonly cited for mobilization studies in the provided results, a starting point can be extrapolated from mouse studies or human equivalent doses, typically in the range of 5-10 mg/kg.
-
Dose Preparation: Prepare the dose as described for mice, adjusting the dilution and volume based on the rat's weight and the chosen dose.
-
Administration: The procedure is similar to that for mice, using the loose skin over the back for injection.
-
Post-Administration Monitoring: Observe the animals for any signs of distress. Timing for sample collection should be determined based on the study's objectives.
Co-administration with G-CSF
This compound is frequently used in combination with G-CSF to enhance HSC mobilization.[1][11]
Table 2: Example Dosing Regimens for Co-administration
| Animal Model | G-CSF Dosing | This compound Dosing | Timing | Reference |
| Mouse | 250 µg/kg/day, SC for 4 days | 5 mg/kg, SC on day 5 | This compound administered 1 hour before sample collection. | [11] |
| Mouse | Not specified | 5 mg/kg, SC followed 45 minutes later by MGTA-145 (2.5 mg/kg, SC) | Vector injection 15 minutes after MGTA-145. | [11] |
Data Presentation
Table 3: this compound Dosages in Laboratory Animals for HSC Mobilization
| Animal Model | This compound Dose (SC) | Notes | Reference |
| Mouse | 5 mg/kg | Often used in combination with G-CSF. | [4][11][12] |
| Mouse | 10 mg/kg | Used in some studies to assess dose-response. | [12] |
| Rat | Not specified in detail | Doses are often based on body surface area conversion from human doses. | |
| Dog | Not specified in detail | A single SC injection leads to leukocytosis and CD34+ cell mobilization. | [4] |
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. reference.medscape.com [reference.medscape.com]
- 9. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Plerixafor-Mobilized Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor (formerly AMD3100) is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It plays a crucial role in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent autologous or allogeneic transplantation.[2][3] Under normal physiological conditions, the interaction between stromal cell-derived factor-1 (SDF-1α, also known as CXCL12) and its receptor CXCR4 on the surface of HSCs is essential for their retention within the bone marrow niche.[1][2] this compound disrupts this interaction, leading to the rapid release of HSCs into circulation.[1][2] This mobilization is often performed in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance the yield of HSCs for clinical applications.[1][3]
Flow cytometry is an indispensable tool for the accurate enumeration and characterization of this compound-mobilized stem cells. This application note provides detailed protocols for the flow cytometric analysis of these cells, summarizes key quantitative data, and illustrates the underlying biological and experimental workflows.
Data Presentation: Efficacy of this compound Mobilization
The addition of this compound to G-CSF mobilization regimens significantly increases the yield of CD34+ hematopoietic stem cells and reduces the number of apheresis sessions required to reach the target cell dose. The following tables summarize quantitative data from clinical studies.
Table 1: Comparison of Mobilization Efficacy with G-CSF + this compound vs. G-CSF Alone
| Parameter | G-CSF + this compound | G-CSF Alone | Fold Increase/Improvement | Reference |
| Patients Achieving ≥5-6 x 10⁶ CD34+ cells/kg | 59% - 71.6% | 20% - 34.4% | 2.59-fold more likely | [4][5][6] |
| Patients Achieving ≥2 x 10⁶ CD34+ cells/kg | 86.7% - 100% | 47.3% | 1.46-fold more likely | [4][5] |
| Median Apheresis Days to Reach Target | 1-2 days | 4+ days | Significant Reduction | [4] |
| Total CD34+ Cells Collected (x 10⁶/kg) | Mean: 7.26 - 8.33 | Mean: 5.80 - 9.22 | Significantly Higher Total Yield | [7] |
| Peak Circulating CD34+ cells/μL (this compound alone) | 24.4 - 32.2 | N/A | N/A | [8][9] |
Table 2: Impact of this compound in "Poorly Mobilized" Patients
| Parameter | Pre-Plerixafor (G-CSF alone) | Post-Plerixafor Rescue | Fold Increase | Reference |
| Median CD34+ Cell Yield (x 10⁶/kg) | 1.67 | 4.36 | ~2.6-fold | [10] |
| Success in Reaching ≥2 x 10⁶ CD34+ cells/kg | 0% (in one study cohort) | 59.2% | N/A | [10] |
| Increase in CD34+ Yield from Previous Day | N/A | 0.75 to 7.74-fold | Median 2.94-fold | [10] |
Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization with this compound and G-CSF
This protocol describes a common clinical approach for HSC mobilization.
Materials:
-
Granulocyte-colony stimulating factor (G-CSF)
-
This compound (0.24 mg/kg)
-
Sterile syringes and needles for subcutaneous injection
Procedure:
-
Administer G-CSF (typically 10 µg/kg/day) subcutaneously for 4-5 consecutive days.
-
On the evening of the fourth day of G-CSF administration, approximately 10-11 hours prior to the planned apheresis, administer a subcutaneous injection of this compound at a dose of 0.24 mg/kg.[6]
-
Monitor peripheral blood for CD34+ cell counts to determine the optimal time for apheresis. Apheresis is typically initiated when the peripheral blood CD34+ count reaches a target level (e.g., >10-20 cells/µL).[11]
-
Collect mobilized peripheral blood stem cells via apheresis. A second dose of this compound and G-CSF may be administered if the target cell number is not achieved after the first apheresis.
Protocol 2: Flow Cytometry Analysis of this compound-Mobilized CD34+ Stem Cells
This protocol provides a detailed methodology for the identification and quantification of CD34+ HSCs from mobilized peripheral blood.
1. Sample Preparation:
-
Collect peripheral blood in EDTA or heparin-containing tubes.
-
Perform a red blood cell lysis using an ammonium chloride-based lysing solution or a commercially available lysis buffer.
-
Wash the remaining white blood cells with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Resuspend the cell pellet in PBS with 2% FBS to a concentration of approximately 1 x 10⁷ cells/mL.
2. Antibody Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies. A typical panel for identifying primitive HSCs includes:
-
CD34: A key marker for hematopoietic stem and progenitor cells.[11]
-
CD45: A pan-leukocyte marker used for gating on the white blood cell population.
-
CD38: Used to identify more primitive HSCs (CD34+CD38-).[12][13]
-
CD133: Another marker for primitive hematopoietic stem cells.[8]
-
CXCR4: To assess the receptor occupancy by this compound.
-
A viability dye (e.g., 7-AAD or propidium iodide) to exclude dead cells.[8]
-
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add the predetermined optimal volume of each antibody to the tube.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
3. Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a gating strategy to identify the CD34+ cell population:
-
Gate on viable, single cells based on forward scatter (FSC) and side scatter (SSC) properties and the viability dye.
-
Gate on the CD45-positive leukocyte population.
-
From the CD45+ gate, identify the CD34+ population.
-
Further characterize the CD34+ population by analyzing the expression of CD38, CD133, and CXCR4 to identify more primitive subsets.[12][13]
-
-
The absolute count of CD34+ cells can be determined using counting beads or a dual-platform method.
Visualizations
Signaling Pathway
Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Cost Analysis of a this compound Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]
- 8. This compound enables safe, rapid, efficient mobilization of hematopoietic stem cells in sickle cell disease patients after exchange transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addition of this compound in poorly mobilized allogeneic stem cell donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of this compound for Stem Cell Mobilization in the Setting of Autologous and Allogeneic Stem Cell Transplantations: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and G-CSF combination mobilizes hematopoietic stem and progenitors cells with a distinct transcriptional profile and a reduced in vivo homing capacity compared to this compound alone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
Plerixafor in Leukemia and Lymphoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and disrupts the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][2] This interaction is crucial for the homing and retention of hematopoietic stem cells (HSCs), as well as leukemia and lymphoma cells, within the protective bone marrow microenvironment.[3][4] By blocking this axis, this compound mobilizes these cells into the peripheral circulation. This mechanism of action has led to its clinical use in combination with granulocyte-colony stimulating factor (G-CSF) for autologous stem cell transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2] In the context of leukemia and lymphoma research, this compound is being investigated as a chemosensitizing agent, disrupting the protective niche and making malignant cells more susceptible to cytotoxic therapies.[5][6]
These application notes provide an overview of this compound's use in leukemia and lymphoma research, including its mechanism of action, protocols for key experiments, and a summary of relevant data.
Mechanism of Action: The CXCR4/SDF-1α Axis
The CXCR4/SDF-1α signaling pathway plays a pivotal role in the survival, proliferation, and trafficking of both normal and malignant hematopoietic cells. SDF-1α, secreted by bone marrow stromal cells, binds to the CXCR4 receptor on hematopoietic cells, leading to their retention in the bone marrow niche.[1] This niche protects cancer cells from the effects of chemotherapy.[7] this compound competitively binds to CXCR4, blocking the binding of SDF-1α and thereby disrupting the downstream signaling that promotes cell adhesion and survival.[1][2] This leads to the mobilization of leukemia and lymphoma cells from the bone marrow into the peripheral blood, where they are more vulnerable to therapeutic agents.[5][7]
Caption: this compound blocks the CXCR4/SDF-1α signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound in leukemia and lymphoma.
Table 1: this compound in Combination with G-CSF for Stem Cell Mobilization in Lymphoma and Myeloma Patients
| Indication | This compound Dose | G-CSF Dose | Median CD34+ cells collected (x 10^6/kg) | Reference |
| Non-Hodgkin's Lymphoma | 0.24 mg/kg/day | 10 µg/kg/day | 5.7 | [8] |
| Multiple Myeloma | 0.24 mg/kg/day | 10 µg/kg/day | 12.0 | [8] |
| Non-Hodgkin's Lymphoma | 0.24 mg/kg/day | 10 µg/kg/day | 3.9 | [9] |
| Multiple Myeloma | 0.24 mg/kg/day | 10 µg/kg/day | 4.9 | [10] |
Table 2: this compound in Combination with Chemotherapy for Leukemia
| Leukemia Type | Chemotherapy Regimen | This compound Dose | Outcome | Reference |
| Relapsed/Refractory AML | Mitoxantrone, Etoposide, Cytarabine (MEC) | 0.24 mg/kg/day | 46% CR+CRi rate | [6] |
| Newly Diagnosed AML (older patients) | Decitabine | 320-810 µg/kg | 43% Overall Response Rate | [11] |
| Relapsed/Refractory AML | MEC + G-CSF | up to 0.75 mg/kg/day | 30% CR+CRi rate | [12] |
Table 3: Mobilization of Leukemia Cells by this compound
| Leukemia Type | This compound Treatment | Fold Increase in Peripheral Blasts | Reference |
| Relapsed/Refractory AML | This compound + MEC | 2-fold | [6] |
| Relapsed/Refractory AML | This compound + G-CSF + MEC | 2.8-fold (additional to G-CSF effect) | [12] |
| Chronic Lymphocytic Leukemia | This compound + Rituximab | Median 3.3-fold | [13] |
Experimental Protocols
In Vitro Chemosensitization Assay
This protocol assesses the ability of this compound to sensitize leukemia or lymphoma cells to a chemotherapeutic agent in the presence of stromal cells.
Caption: Workflow for an in vitro chemosensitization assay.
Materials:
-
Leukemia or lymphoma cell line (e.g., Nalm-6, RS4;11)
-
Bone marrow stromal cell line (e.g., HS-5)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., cytarabine, vincristine)
-
96-well culture plates
-
Cell viability assay kit (e.g., MTT, Annexin V/PI)
-
Plate reader or flow cytometer
Procedure:
-
Day 1: Seed stromal cells in a 96-well plate at a density that will result in a confluent monolayer on Day 2. Incubate overnight at 37°C, 5% CO2.
-
Day 2: Remove the medium from the stromal cells and add the leukemia/lymphoma cell suspension to the wells. Co-culture for 24 hours.
-
Day 3: Treat the co-cultures with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include appropriate vehicle controls. Incubate for 48-72 hours.
-
Day 5: Assess cell viability using a standard method. For suspension cells, carefully collect the cells for analysis.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine if the combination of this compound and the chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cell viability.
In Vivo Murine Xenograft Model
This protocol outlines a general procedure to evaluate the efficacy of this compound in combination with chemotherapy in a leukemia/lymphoma xenograft mouse model.
Caption: Workflow for an in vivo murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Leukemia or lymphoma cells (luciferase-expressing for in vivo imaging)
-
This compound
-
Chemotherapeutic agent
-
Bioluminescence imaging system
-
Calipers for tumor measurement (for solid tumors)
Procedure:
-
Engraftment: Inject a known number of leukemia or lymphoma cells intravenously or subcutaneously into immunodeficient mice.
-
Monitoring: Monitor the mice for signs of disease progression. For luciferase-expressing cells, perform regular bioluminescence imaging to quantify tumor burden.
-
Treatment: Once the disease is established, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administration: Administer the treatments according to a predetermined schedule. This compound is typically administered subcutaneously.
-
Efficacy Assessment: Continue to monitor tumor burden and survival.
-
Endpoint: At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (e.g., bone marrow, spleen, peripheral blood) for further analysis, such as flow cytometry to determine the percentage of malignant cells.
-
Data Analysis: Compare the tumor growth rates and overall survival between the different treatment groups.
Stem Cell Mobilization in Patients
This is a generalized clinical protocol for hematopoietic stem cell mobilization using this compound in combination with G-CSF.
Patient Population: Patients with non-Hodgkin's lymphoma or multiple myeloma eligible for autologous stem cell transplantation.
Treatment Regimen:
-
Administer G-CSF (10 µg/kg) subcutaneously once daily for four consecutive days.
-
On the evening of day 4, administer a subcutaneous injection of this compound (0.24 mg/kg).
-
On day 5, approximately 10-11 hours after the this compound dose, perform apheresis to collect peripheral blood stem cells. Administer the morning dose of G-CSF prior to apheresis.
-
Continue daily G-CSF and this compound administration followed by apheresis until the target number of CD34+ cells is collected (typically ≥2 x 10^6 CD34+ cells/kg).
Monitoring:
-
Monitor peripheral blood CD34+ cell counts daily to determine the optimal time for apheresis.
-
Monitor for adverse events, including gastrointestinal disorders and injection site reactions.
Conclusion
This compound represents a significant tool in the research and treatment of leukemia and lymphoma. Its ability to disrupt the protective bone marrow microenvironment through the inhibition of the CXCR4/SDF-1α axis has established its role in stem cell mobilization and shows great promise for enhancing the efficacy of conventional chemotherapies. The protocols and data presented here provide a foundation for further investigation into the full therapeutic potential of this compound in hematologic malignancies.
References
- 1. [CXCR4 expression in B-lineage acute lymphocyte leukemia and its significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Cost Analysis of a this compound Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]
- 3. Phase I/II Study of Intravenous this compound Added to a Mobilization Regimen of Granulocyte Colony-Stimulating Factor in Lymphoma Patients Undergoing Autologous Stem Cell Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 6. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of this compound in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficiency and safety analysis of this compound combined with granulocyte colony-stimulating factor on autologous hematopoietic stem cell mobilization in lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and granulocyte colony stimulating factor for poor mobilizers in patients undergoing autologous peripheral hematopoietic stem cell transplantation: Single institution study [frontiersin.org]
- 11. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Plerixafor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor, also known as AMD3100, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by reversibly blocking the binding of the receptor's natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][4] The interaction between CXCR4 and SDF-1α is critical for the trafficking, homing, and retention of hematopoietic stem cells (HSCs) within the bone marrow niche.[2][4][5] By disrupting this axis, this compound induces the rapid mobilization of HSCs and other progenitor cells into the peripheral bloodstream.[1][6] This mechanism is leveraged clinically to harvest stem cells for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma.[4]
These application notes provide detailed protocols for key in vitro assays designed to quantify the efficacy of this compound and other CXCR4 antagonists by measuring their ability to inhibit the fundamental cellular processes mediated by SDF-1α/CXCR4 signaling.
Mechanism of Action: The SDF-1α/CXCR4 Signaling Axis
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand SDF-1α, initiates a cascade of intracellular signaling events.[2][7] This begins with the activation of heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits trigger downstream pathways, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium, and the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration, survival, and proliferation.[7][8] this compound exerts its effect by binding to the CXCR4 receptor, thereby preventing SDF-1α from initiating this signaling cascade.[4]
Application Note 1: Chemotaxis (Cell Migration) Assay
Principle: This assay quantitatively measures the ability of this compound to inhibit the directed migration of CXCR4-expressing cells towards a chemoattractant gradient of SDF-1α. The Boyden chamber, or transwell assay, is the most common format. Cells are placed in an upper chamber and the chemoattractant in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane is quantified to determine the inhibitory effect of the compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist this compound is a potential therapy for myelokathexis, WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Plerixafor for Studying Stem Cell Trafficking and Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plerixafor, also known as AMD3100, is a powerful and specific antagonist of the CXCR4 chemokine receptor.[1][2][3] Its primary mechanism involves disrupting the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[4][5] This interaction is fundamental for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[4][6][7] By reversibly blocking this axis, this compound triggers the rapid mobilization of HSCs and other progenitor cells from the bone marrow into the peripheral circulation.[2][3] This property makes this compound not only a clinically valuable agent for harvesting stem cells for transplantation[1][8][9] but also an invaluable research tool for studying the complex processes of stem cell trafficking, migration, and homing. These notes provide detailed protocols and data for utilizing this compound in a research context.
Mechanism of Action: Disrupting the SDF-1α/CXCR4 Axis
The SDF-1α/CXCR4 signaling axis is a critical regulator of stem cell motility, retention, and survival.[7][10][11] SDF-1α, which is highly expressed by bone marrow stromal cells, binds to the G-protein coupled receptor CXCR4 on the surface of HSCs.[4][6] This binding anchors the stem cells to the bone marrow microenvironment and activates downstream signaling pathways, such as PI3K/Akt and ERK, which promote cell survival and adhesion.[11][12]
This compound functions as a selective and reversible antagonist, binding directly to the CXCR4 receptor and blocking its interaction with SDF-1α.[1][2][4] This inhibition disrupts the anchoring forces, leading to the release and mobilization of HSCs into the peripheral bloodstream.[6] The effect is rapid, with circulating CD34+ cell levels peaking between 6 and 9 hours after administration.[1]
Data Presentation: this compound-Induced Stem Cell Mobilization
The efficacy of this compound in mobilizing hematopoietic stem cells (CD34+) into the peripheral blood is well-documented. The following tables summarize quantitative data from key studies.
Table 1: Efficacy of this compound in Combination with G-CSF
| Parameter | G-CSF + Placebo | G-CSF + this compound | Fold Increase / Odds Ratio | Reference |
| Patients Achieving Optimal HSC Collection (NHL) | 19.6% | 59.3% | ~3.0x more patients | [13] |
| Patients Achieving Optimal HSC Collection (MM) | 34.4% | 71.6% | ~2.1x more patients | [13] |
| Likelihood of Achieving Optimal HSC Collection | Baseline | 2.59-fold more likely | OR: 2.59 | [5] |
| Increase in Peripheral CD34+ Cells | Baseline | ~3-fold increase | ~3x | [6] |
Optimal HSC collection defined as ≥5x10⁶ CD34+ cells/kg for Non-Hodgkin Lymphoma (NHL) and ≥6x10⁶ CD34+ cells/kg for Multiple Myeloma (MM).
Table 2: Effect of this compound Dose on HSC Mobilization in Healthy Donors
| Parameter | This compound (240 µg/kg) | This compound (480 µg/kg) | Mean Difference | Reference |
| Peak Circulating CD34+ cells/µL | 27.8 | 32.2 | 4.6 cells/µL | [14] |
| Circulating CD34+ cells/µL at 24h | 10.7 | 17.8 | 7.3 cells/µL | [14] |
| CD34+ Area Under Curve (AUC) over 24h | 446 h·cells/µL | 553 h·cells/µL | 113 h·cells/µL | [14] |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model
This protocol describes a method for inducing HSC mobilization in mice to study the quantity and characteristics of mobilized cells.
Materials:
-
This compound (AMD3100)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Micro-hematocrit tubes or other blood collection supplies
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-c-Kit, anti-Sca-1, anti-CD34)
-
Red Blood Cell Lysis Buffer
-
Flow cytometer
Methodology:
-
This compound Preparation: Dissolve this compound in sterile PBS to a final concentration of 1-2 mg/mL.
-
Baseline Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or saphenous vein to establish a baseline stem cell count.
-
This compound Administration: Administer this compound via subcutaneous (SC) injection at a dose of 5-10 mg/kg body weight.
-
Time-Course Blood Collection: Collect peripheral blood at various time points post-injection (e.g., 1, 2, 4, 6, and 8 hours) to determine peak mobilization. A single time point of 6 hours can be used based on known kinetics.
-
Cell Staining and Analysis: a. Lyse red blood cells from the collected blood samples. b. Wash the remaining cells with FACS buffer. c. Stain the cells with a cocktail of fluorescently-labeled antibodies to identify HSCs (e.g., Lineage-negative, c-Kit+, Sca-1+, often referred to as LSK cells). d. Analyze the samples using a flow cytometer to quantify the percentage and absolute number of HSCs per µL of blood.
-
Data Interpretation: Compare the number of circulating HSCs at each time point to the baseline measurement to determine the mobilization efficiency.
Protocol 2: In Vitro Stem Cell Chemotaxis Assay (Boyden Chamber)
This protocol is used to assess the migratory response of stem cells to a chemoattractant and to confirm the inhibitory effect of this compound.
Materials:
-
Isolated stem cells (e.g., murine LSK cells, human CD34+ cells)
-
Chemotaxis chamber (e.g., Transwell® with 5 µm pores)
-
Recombinant SDF-1α
-
This compound
-
Serum-free cell culture medium
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Lower Chamber: Add serum-free medium containing a specific concentration of SDF-1α (e.g., 100 ng/mL) to the lower wells of the chemotaxis plate. For negative controls, add medium only.
-
Cell Preparation: Resuspend isolated stem cells in serum-free medium at a concentration of 1x10⁶ cells/mL.
-
This compound Treatment (Inhibitor Group): a. Create a cell suspension for the inhibitor group. b. Add this compound to this suspension at a desired final concentration (e.g., 1-10 µM) and incubate for 30 minutes at 37°C.
-
Cell Seeding: a. Place the Transwell inserts into the wells. b. Add 100 µL of the cell suspension (untreated or this compound-treated) to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.
-
Quantify Migration: a. Carefully remove the inserts. b. Remove the non-migrated cells from the top surface of the membrane with a cotton swab. c. Fix and stain the migrated cells on the bottom surface of the membrane, or; d. Collect the medium from the lower chamber and count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Data Interpretation: Calculate the migration index by dividing the number of cells migrating towards SDF-1α by the number migrating towards the negative control. Compare the migration index of untreated cells to that of this compound-treated cells to determine the percentage of inhibition.
Application: A Tool to Study Stem Cell Homing
Beyond simply mobilizing stem cells, this compound can be used as a tool to create a synchronized wave of circulating progenitor cells. This allows researchers to study the subsequent trafficking and homing of these cells to specific tissues, such as sites of injury or tumor microenvironments, where SDF-1α may be upregulated. By mobilizing a large, trackable population of endogenous stem cells, this compound facilitates in vivo imaging and analysis of the homing process without the need for exogenous cell transplantation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Plerixafor in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Plerixafor (also known as AMD3100) in preclinical xenograft models of cancer. This document details the mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols for the effective use of this compound in a research setting.
Introduction
This compound is a selective antagonist of the CXCR4 chemokine receptor, which plays a crucial role in the CXCL12/SDF-1 signaling axis.[1][2][3] This pathway is implicated in tumor progression, angiogenesis, metastasis, and the creation of a protective tumor microenvironment.[1][4][5] In xenograft models, this compound is utilized to investigate the therapeutic potential of disrupting this axis, often in combination with other cancer therapies. It has been shown to reduce metastasis and, in some models, delay primary tumor growth.[3][6]
Mechanism of Action
This compound functions by reversibly blocking the binding of CXCL12 (stromal cell-derived factor-1α, SDF-1α) to its receptor, CXCR4.[2][7] This interaction is critical for the retention of hematopoietic stem cells in the bone marrow and is co-opted by cancer cells for metastasis and homing to protective niches.[2][4] By inhibiting CXCR4, this compound disrupts the signaling cascades that promote cancer cell survival, proliferation, and migration.[8][9]
Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[8][9]
Data Summary from Xenograft Studies
The following tables summarize quantitative data from studies utilizing this compound in various cancer xenograft models.
Table 1: Effect of this compound on Primary Tumor Growth in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Cervical Cancer | Orthotopic Patient-Derived Xenograft (OCICx) | This compound (5 mg/kg/day) + Radio-Chemotherapy (RTCT) | Significantly delayed tumor regrowth compared to RTCT alone. | [6] |
| Glioblastoma | - | This compound (single agent) | Decreased tumor growth. | [10] |
| Glioblastoma | - | This compound + BCNU | Decreased tumor growth. | [10] |
Table 2: Effect of this compound on Metastasis in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Cervical Cancer | Orthotopic Patient-Derived Xenograft (OCICx) | This compound (5 mg/kg/day) + RTCT | Reduced lymph node metastases compared to RTCT alone. | [6] |
| Cervical Cancer | ME180 xenografts | This compound (single agent) | Inhibited the development of nodal metastases. | [6] |
| Multiple Cancers | Various mouse models | This compound | Reduced metastasis. | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in cancer xenograft models, based on methodologies reported in the literature. These should be adapted based on the specific cancer model and experimental goals.
Experimental Workflow
Materials
-
Immunocompromised mice (e.g., NOD/SCID, NSG, athymic nude)
-
Cancer cell line or patient-derived tumor tissue
-
This compound (Mozobil®)
-
Vehicle for this compound (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Standard animal care facilities and equipment
Protocol 1: Evaluation of this compound as a Single Agent
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
For orthotopic models, implant cells or tumor fragments into the relevant organ.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Prepare this compound solution in sterile saline. A common dose is 5 mg/kg.[6]
-
Administer this compound via subcutaneous injection daily.
-
Administer an equal volume of vehicle to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Collect organs prone to metastasis (e.g., lungs, liver, lymph nodes) for histological analysis.
-
Protocol 2: Evaluation of this compound in Combination with Radio-Chemotherapy
-
Model Establishment:
-
Follow steps 1 and 2 from Protocol 1 to establish tumors.
-
-
Combination Treatment:
-
Randomize mice into four groups: Vehicle control, this compound alone, Radio-Chemotherapy (RTCT) alone, and this compound + RTCT.
-
Administer this compound as described in Protocol 1.
-
Administer chemotherapy (e.g., cisplatin at 4 mg/kg, weekly) and/or radiotherapy (e.g., 30 Gy in 15 daily fractions) according to a clinically relevant schedule.[6]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal well-being throughout the treatment period.
-
The primary endpoint is often tumor growth delay.
-
At the study endpoint, perform tissue collection and analysis as described in Protocol 1, paying close attention to metastatic burden in relevant organs.
-
Conclusion
This compound is a valuable tool for investigating the role of the CXCR4/CXCL12 axis in cancer progression within xenograft models. Its ability to disrupt tumor cell trafficking and sensitize tumors to conventional therapies makes it a compound of significant interest in preclinical oncology research. The protocols outlined above provide a foundation for designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 9. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 10. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plerixafor Storage and Stability for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plerixafor, formerly known as AMD3100, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by disrupting the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[3][4] This interaction is crucial for anchoring hematopoietic stem cells (HSCs) within the bone marrow niche.[1][2] By blocking this axis, this compound induces the rapid mobilization of HSCs into the peripheral bloodstream.[4] Given its specific mechanism and use in sensitive cell-based assays and preclinical studies, maintaining the chemical stability and integrity of this compound in the laboratory is paramount. These application notes provide detailed guidelines on its storage, stability, and analytical assessment.
This compound Storage and Handling Guidelines
Proper storage is critical to prevent degradation and ensure experimental reproducibility. This compound is supplied as a sterile solution for injection (e.g., Mozobil®) or as a powder for research use.
Recommended Storage Conditions: For commercial solutions like Mozobil®, vials should be stored at a controlled room temperature.[5] Once a vial is opened or the compound is reconstituted, the storage conditions may change based on the intended duration of use.
Table 1: Recommended Storage Conditions for this compound
| Formulation/State | Temperature | Duration | Notes |
|---|---|---|---|
| Unopened Vials (Commercial Solution) | 15°C – 30°C (59°F – 86°F)[5] | Until expiry date | Store away from direct sunlight and incompatible materials like strong acids, bases, and oxidizers.[5] |
| Opened/Punctured Vials | 2°C – 8°C (Refrigerated) | At least 3 months[6] | Recommended for multi-use scenarios to minimize microbial contamination risk.[7] |
| Opened/Punctured Vials | Room Temperature | At least 3 months[6] | Studies show chemical stability, but refrigeration is preferred for aseptic control.[6][7] |
| Reconstituted Powder (in aqueous buffer) | 2°C – 8°C (Refrigerated) | Up to 24 hours | For short-term storage. For longer periods, aliquoting and freezing is recommended. |
| Reconstituted Powder (in aqueous buffer) | -20°C or -80°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. |
Physicochemical Stability Profile
This compound is a chemically stable molecule but can be susceptible to degradation under specific stress conditions. Understanding its stability profile is essential for developing and validating analytical methods and for ensuring the integrity of stock solutions.
Stability in Solution: Studies have confirmed that this compound solution (20 mg/mL) remains chemically stable in its original glass vials and when drawn into plastic syringes for extended periods. One study found that concentrations declined by less than 5% over 84 days when stored at either room temperature or under refrigeration, with no detectable degradation products or changes in pH.[6] Another study confirmed stability for at least two weeks under both room temperature and refrigerated conditions after the vial was opened.[8][9]
Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. This compound has been subjected to various stress conditions as per ICH guidelines.
Table 2: Summary of this compound Forced Degradation Results
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic (e.g., 0.1N HCl) | Very stable, minimal to no degradation observed. | [10][11] |
| Basic (e.g., 0.1N NaOH) | Very stable, minimal to no degradation observed. | [10][11] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed, with the formation of a major unknown degradation product. | [10][11] |
| Thermal (e.g., 60°C) | Stable. | [8][11] |
| Hydrolytic (Water) | Stable. | [10] |
| Photolytic (UV Light) | Stable. | [10][11] |
| Humidity | Stable. |[10][11] |
Key Takeaway: this compound is highly stable under most conditions but is susceptible to oxidative stress. Therefore, care should be taken to avoid exposure to oxidizing agents, and the use of antioxidants could be considered for long-term formulation development.
Mechanism of Action: The CXCR4/SDF-1α Signaling Axis
This compound exerts its biological effect by competitively inhibiting the CXCR4 receptor.[4] In the bone marrow, stromal cells secrete SDF-1α, which binds to CXCR4 on the surface of hematopoietic stem cells (HSCs), anchoring them to the marrow microenvironment.[1][3] this compound's high affinity for CXCR4 blocks this binding, leading to the release and mobilization of HSCs into the peripheral circulation.[2]
Caption: this compound antagonizes the SDF-1α/CXCR4 axis, blocking HSC retention.
Experimental Protocols & Workflows
Accurate quantification of this compound is essential for stability testing, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method adapted from published, validated procedures capable of separating this compound from its potential degradation products.[10][12][13]
Objective: To quantify the concentration of this compound and detect the presence of impurities or degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-Heptanesulfonic acid sodium salt
-
Perchloric acid or Orthophosphoric acid
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks, pipettes, and autosampler vials
Reagent Preparation:
-
Mobile Phase A: Prepare a buffer of 5 mM 1-heptanesulfonic acid sodium salt in water. Adjust the pH to 2.0 using perchloric acid. Mix this buffer with acetonitrile in a ratio of 80:20 (v/v). Filter and degas.[10][12]
-
Mobile Phase B: Prepare the same pH 2.0 buffer as above. Mix the buffer with acetonitrile in a ratio of 20:80 (v/v). Filter and degas.[10][12]
-
Diluent: A mixture of methanol and water (50:50 v/v) can be used as a diluent.[13]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna Phenyl-Hexyl (100 mm x 4.6 mm, 3 µm) or equivalent C18 column.[10] |
| Mobile Phase | Gradient elution with Mobile Phase A and B. |
| Gradient Program | 0-11 min: 0-25% B; 11-15 min: 25-80% B; 15-17 min: 80-100% B; 17-17.5 min: 100-0% B; 17.5-24 min: Hold at 0% B.[10] |
| Flow Rate | 1.0 mL/min.[10] |
| Column Temperature | 35°C.[10] |
| Detection Wavelength | 210 nm.[10] |
| Injection Volume | 10 µL.[10] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent. From this, prepare a series of working standards (e.g., 10-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the this compound samples (from stability studies, etc.) with the diluent to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standard solutions followed by the test samples into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Calculate the concentration in the test samples using the linear regression equation from the standard calibration curve. Assess for any new peaks, which may indicate degradation products.
Experimental Workflow for a this compound Stability Study
The following diagram outlines a typical workflow for assessing the stability of a this compound formulation under various stress conditions.
Caption: A logical workflow for conducting a comprehensive stability assessment of this compound.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. Physicochemical Stability of Mozobil® (this compound) Solution for Injection in Glass Vials and Plastic Syringes over a Three-Month Storage Period | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Stability of this compound after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Stability of this compound after Opening of Single-Use Vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Robust and Rugged Stability-Indicating HPLC Method for the Determination of this compound and Its Related Impurities in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Plerixafor Technical Support Center: Troubleshooting Poor Stem Cell Mobilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for poor stem cell mobilization with Plerixafor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in stem cell mobilization?
This compound is a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action involves disrupting the interaction between stromal cell-derived factor-1 alpha (SDF-1α, also known as CXCL12) and its receptor, CXCR4.[2] Under normal conditions, the SDF-1α/CXCR4 axis is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow niche.[2][3] this compound acts as a reversible antagonist to CXCR4, blocking the binding of SDF-1α.[1][2] This blockade disrupts the signaling that anchors HSCs to the bone marrow matrix, leading to their rapid mobilization into the peripheral bloodstream where they can be collected via apheresis.[1][2] this compound is typically used in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to synergistically enhance HSC mobilization.[2][4]
Q2: What defines "poor mobilization" of hematopoietic stem cells?
Poor mobilization is generally defined by the failure to collect a sufficient number of CD34+ cells for a successful transplant.[5][6] While definitions can vary slightly between institutions, common thresholds include:
-
Failure to achieve a minimum peripheral blood CD34+ cell count: A peripheral blood CD34+ cell count below 10-20 cells/μL on the expected day of harvest is often considered an indicator of poor mobilization.[6][7][8]
-
Inability to reach the target collection yield: The primary goal is to collect a minimum of 2.0 x 10⁶ CD34+ cells/kg of recipient body weight.[9][10][11][12] Failure to reach this target after a standard number of apheresis sessions signifies a mobilization failure.[6] An optimal collection is often considered to be ≥5 x 10⁶ CD34+ cells/kg.[9][12]
Q3: What are the known risk factors for poor stem cell mobilization?
Several patient- and treatment-related factors are associated with an increased risk of poor mobilization. Identifying these factors is key to implementing pre-emptive strategies.
| Category | Risk Factor | Source |
| Patient-Specific | Advanced Age (>60 years) | [5][13] |
| Low baseline platelet count (<150 x 10⁹/L) | [5][14][15] | |
| Low baseline bone marrow cellularity (<30%) | [15] | |
| Type of malignancy (e.g., Non-Hodgkin's Lymphoma vs. Multiple Myeloma) | [6][7][16] | |
| Bone marrow involvement with the primary disease | [10][15] | |
| Treatment History | Extensive prior chemotherapy (multiple cycles) | [6][15] |
| Prior use of specific myelotoxic agents (e.g., Fludarabine, Melphalan, Lenalidomide) | [5][13][17] | |
| Prior radiation therapy, especially to the pelvis or spine | [5][15] |
Troubleshooting Guide
Q4: My experiment shows a suboptimal CD34+ cell count after G-CSF administration, prior to this compound. What should I do?
This scenario is common and is the primary indication for a "pre-emptive" or "risk-adapted" this compound strategy.[7][10] A suboptimal peripheral blood CD34+ count (e.g., <10-20 cells/μL) on day 4 or 5 of G-CSF mobilization predicts a high likelihood of collection failure with G-CSF alone.[7][8]
Recommended Action: Administer this compound as a rescue or "just-in-time" agent.[18] this compound is typically given about 10-11 hours before the planned apheresis.[10] This approach has been shown to significantly increase the number of circulating CD34+ cells and salvage the collection process, often allowing the target cell dose to be reached.[7][18][19]
Q5: The CD34+ cell yield was poor even after the first dose of this compound. What are the next steps?
If the first dose of this compound combined with G-CSF does not result in a sufficient yield, several factors should be considered before administering a second dose.
Troubleshooting Steps:
-
Verify Timing: Confirm that this compound was administered approximately 11 hours prior to apheresis, as peak CD34+ cell levels in the blood are observed between 6 and 9 hours after administration.[1][10]
-
Assess Patient Risk Factors: The patient may have multiple risk factors for poor mobilization (see Q3 table) that make them less responsive.[20] Mobilization failure with this compound is rare but can occur in heavily pre-treated patients.[20]
-
Consider Repeat Dosing: Guidelines allow for the administration of this compound for up to four consecutive days.[21] A second or even third dose on subsequent days, each followed by an apheresis session, may be required to reach the collection goal.[10][22][23]
-
Evaluate Apheresis Parameters: Ensure the apheresis procedure itself is optimized (e.g., blood volume processed).
Below is a decision-making workflow for troubleshooting a poor initial response.
Q6: Are there specific this compound dosage adjustments I should be aware of?
Yes, dosage adjustments are primarily based on renal function and body weight.
| Condition | This compound Dose | Maximum Daily Dose | Source |
| Normal Renal Function (CrCl >50 mL/min) | 0.24 mg/kg | 40 mg | [21][23] |
| Moderate to Severe Renal Impairment (CrCl ≤50 mL/min) | 0.16 mg/kg (Reduce dose by one-third) | 27 mg | [21] |
-
The dose is administered via subcutaneous injection.[10]
-
It is recommended to initiate this compound after the patient has received G-CSF daily for four days.[21]
-
Platelet counts should be monitored in all patients receiving this compound who then undergo apheresis.[21][24]
Experimental Protocols & Visualizations
Protocol: Quantification of Peripheral Blood CD34+ Cells
Accurate quantification of circulating CD34+ cells is critical for making decisions about when to start apheresis and whether to administer this compound. The International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines are the standard for this procedure.
Objective: To enumerate the absolute number of CD34+ hematopoietic stem and progenitor cells per microliter (µL) of peripheral blood.
Methodology:
-
Sample Collection: Collect 1-2 mL of whole blood in an EDTA tube. Samples should be maintained at room temperature and processed within 24-48 hours.
-
Antibody Staining:
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel includes:
-
CD45 (pan-leukocyte marker)
-
CD34 (stem/progenitor cell marker)
-
A viability dye (e.g., 7-AAD) to exclude dead cells.
-
Optional: CD38, CD90, etc., for further sub-phenotyping.
-
-
Vortex gently and incubate for 15-20 minutes in the dark at room temperature.
-
-
Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution, vortex, and incubate for 10 minutes at room temperature.
-
Addition of Counting Beads: Add a precise volume of a known concentration of fluorescent microbeads to the sample. These beads serve as an internal standard for calculating the absolute cell count.
-
Data Acquisition:
-
Acquire the sample on a calibrated flow cytometer.
-
Collect a minimum of 75,000 to 100,000 total events to ensure statistical significance, especially for samples with low cell counts.
-
-
Gating Strategy & Analysis:
-
First, gate on the CD45-positive cells to identify the total leukocyte population.
-
From the leukocyte gate, create a plot of Side Scatter (SSC) vs. CD45 to identify the lymphocyte/blast region where HSCs are located.
-
Gate on this region and display CD34 vs. SSC to identify the CD34-positive events.
-
Confirm that the CD34+ population has low SSC and moderate CD45 expression.
-
Calculate the absolute count using the formula:
-
Absolute Count (cells/µL) = [(Number of CD34+ Events) / (Number of Bead Events)] x (Bead Concentration)
-
-
Signaling Pathway: this compound's Mechanism of Action
This compound functions by disrupting the retention signal that holds HSCs in the bone marrow.
Experimental Workflow: Risk-Adapted this compound Strategy
This workflow illustrates the decision-making process for using this compound in a clinical or research setting based on real-time mobilization data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic stem cell mobilization for gene therapy: superior mobilization by the combination of granulocyte-colony stimulating factor plus this compound in patients with β-thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poor Mobilization-Associated Factors in Autologous Hematopoietic Stem Cell Harvest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Use of this compound for Stem Cell Mobilization in the Setting of Autologous and Allogeneic Stem Cell Transplantations: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Stem Cells Mobilization Strategies to Ameliorate Patient Outcomes: A Review of Guide- lines and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Hematopoietic Stem Cell Mobilization: A Clinical Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Upfront this compound + G-CSF vs. Placebo + G-CSF for Mobilization of CD34+ Hematopoietic Progenitor Cells in Patients ≥60 and <60 Years of Age with Non-Hodgkin’s Lymphoma or Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Poor hematopoietic stem cell mobilizers: A single institution study of incidence and risk factors in patients with recurrent or relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound and granulocyte colony stimulating factor for poor mobilizers in patients undergoing autologous peripheral hematopoietic stem cell transplantation: Single institution study [frontiersin.org]
- 17. Factors affecting successful mobilization with this compound: an Italian prospective survey in 215 patients with multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Just-in-time rescue this compound in combination with chemotherapy and granulocyte-colony stimulating factor for peripheral blood progenitor cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. The effect of this compound on autologous stem cell mobilization, cell viability, and apheresis challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. Optimization of repeat this compound dosing for autologous peripheral blood stem-cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 24. Mozobil® (this compound) injection | HCP [pro.campus.sanofi]
Plerixafor Dose-Response Studies: A Technical Support Resource for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical experiments involving the CXCR4 antagonist, plerixafor (also known as AMD3100). The content is structured to address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in preclinical models?
A1: this compound is a selective and reversible antagonist of the CXCR4 chemokine receptor.[1][2] It functions by blocking the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[3] This interaction is crucial for retaining hematopoietic stem cells (HSCs) and other cells within the bone marrow niche.[4][5] By disrupting the SDF-1α/CXCR4 axis, this compound induces the rapid mobilization of HSCs and other progenitor cells from the bone marrow into the peripheral circulation.[4] This mechanism is also exploited in cancer models to mobilize tumor cells from protective microenvironments, potentially increasing their sensitivity to chemotherapy.[1][6]
Q2: We are observing lower-than-expected hematopoietic stem cell mobilization in our mouse model. What are the potential causes and troubleshooting steps?
A2: Suboptimal HSC mobilization can stem from several factors. Consider the following:
-
This compound Dose and Timing: Ensure the dose is appropriate for the specific mouse strain and experimental context. The timing of administration relative to blood collection is critical, as peak mobilization has a specific window. In C3H/HeJ mice, a peak in hematopoietic progenitor cells is observed following a single 5 mg/kg subcutaneous injection.[4] In humans, peak CD34+ cell counts are generally seen 10 to 14 hours after administration.[7]
-
Combination Therapy: this compound is often used synergistically with Granulocyte-Colony Stimulating Factor (G-CSF).[3] G-CSF primes the system, and the addition of this compound significantly enhances the mobilization effect compared to either agent alone.[7] If you are using this compound as a monotherapy, consider a combination regimen.
-
Animal Strain and Age: Different mouse strains can exhibit varied responses to mobilizing agents. Age can also be a factor, with older animals potentially showing a reduced mobilization capacity.
-
Analytical Methods: Verify the accuracy of your cell counting and identification methods (e.g., flow cytometry gating for CD34+ or other progenitor markers like c-Kit/Sca-1 in mice). Ensure antibodies are properly titrated and controls are correctly used.
Q3: What are the common adverse effects of this compound observed in preclinical studies, and how can they be mitigated?
A3: While generally well-tolerated, some effects have been noted. In animal studies, this compound has been shown to be teratogenic at high doses.[8][9] In clinical settings and translated to preclinical considerations, monitor for:
-
Leukocytosis: this compound's mechanism inherently involves increasing white blood cell counts.[8][10] Monitor complete blood counts (CBCs) to track the extent of leukocytosis.
-
Thrombocytopenia: A decrease in platelet counts has been observed in patients.[8] It is prudent to monitor platelet levels, especially in studies involving repeated dosing or combination with myelosuppressive agents.
-
Splenomegaly: Given the mobilization of hematopoietic cells, monitor for potential spleen enlargement, particularly in long-term studies.[9] In case of unexpected toxicity, consider reducing the dose or altering the dosing schedule. Always ensure that the formulation and vehicle are appropriate and non-toxic.
Q4: Can this compound be used to sensitize tumor cells to chemotherapy in preclinical cancer models?
A4: Yes, this is a key area of investigation. The SDF-1α/CXCR4 axis is implicated in tumor cell homing, invasion, and resistance to therapy by sheltering cancer cells within the bone marrow microenvironment.[11][6] Preclinical studies in models of leukemia (ALL and AML) have shown that this compound can disrupt these protective interactions, mobilize leukemia cells, and enhance their sensitivity to chemotherapeutic agents like cytarabine.[1][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| High variability in cell mobilization between animals. | - Inconsistent injection technique (e.g., subcutaneous vs. intraperitoneal).- Variation in animal age, weight, or health status.- Circadian rhythm effects on hematopoiesis. | - Standardize the route and technique of administration.- Use a narrowly defined age and weight range for study animals.- Administer this compound at the same time each day. |
| No significant difference between this compound-treated and control groups. | - Insufficient dose of this compound.- Incorrect timing of sample collection (missing the peak mobilization window).- this compound degradation due to improper storage or handling. | - Perform a dose-response study to determine the optimal dose (see protocol below).- Conduct a time-course experiment to identify the peak mobilization time point in your specific model.- Store this compound according to manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Unexpected animal mortality or severe adverse effects. | - Dose is too high, leading to toxicity.- Interaction with another agent in a combination study.- Contamination of the injectable solution. | - Reduce the this compound dose; refer to published dose-range finding studies.- Conduct a preliminary toxicity study of the combination therapy.- Use sterile techniques for all solution preparations and injections. |
| Difficulty collecting sufficient blood volume for analysis in mice. | - Inappropriate blood collection technique.- Excessive stress on the animal affecting blood flow. | - Use appropriate micro-sampling techniques (e.g., saphenous or facial vein).- Ensure personnel are proficient in the chosen blood collection method to minimize stress and collection time. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: this compound Potency and Dose-Response Metrics
| Parameter | Value | Species/System | Source |
| CXCR4 Inhibition (IC50) | 44 nM | In vitro | [11] |
| CXCL12-mediated Chemotaxis Inhibition (IC50) | 5.7 nM | In vitro | [11] |
| Recommended Clinical Dose | 0.24 mg/kg | Human | |
| Dose in Mouse Mobilization Study | 5 mg/kg (subcutaneous) | Mouse (C3H/HeJ) | [4] |
| Dose Range in Pediatric Leukemia Study | 6, 9, 12, and 15 mg/m²/dose | Human (Pediatric) | |
| Dose Escalation in Healthy Donors | 240 µg/kg vs. 480 µg/kg | Human | [13] |
Table 2: Fold Increase in Peripheral Blood CD34+ Cells (Human Data)
| Study Population | Treatment Group | Median Fold Increase | Mean (SD) Fold Increase | Source |
| Non-Hodgkin's Lymphoma | This compound + G-CSF | 5.0 | 6.1 (5.4) | [10] |
| Placebo + G-CSF | 1.4 | 1.9 (1.5) | [10] | |
| Multiple Myeloma | This compound + G-CSF | 4.8 | 6.4 (6.8) | [10] |
| Placebo + G-CSF | 1.7 | 2.4 (7.3) | [10] | |
| Data reflects the increase over a 24-hour period, with the agent administered 10-11 hours prior to measurement. |
Experimental Protocols
Protocol 1: Basic Hematopoietic Progenitor Cell Mobilization Study in Mice
-
Animal Model: C57BL/6 mice, 8-12 weeks old. Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: this compound (e.g., 5 mg/kg).
-
(Optional) Group 3: G-CSF only.
-
(Optional) Group 4: G-CSF + this compound.
-
-
Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentration. Prepare fresh on the day of the experiment.
-
Administration:
-
For G-CSF combination studies, administer G-CSF subcutaneously for 4 consecutive days.
-
On Day 4 (for combination) or the day of the experiment (for monotherapy), administer a single subcutaneous injection of this compound or vehicle.
-
-
Sample Collection: Collect peripheral blood at baseline (before injection) and at various time points post-injection (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine peak mobilization. Use a consistent collection site, such as the saphenous vein. Collect blood into EDTA-coated tubes to prevent coagulation.
-
Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer.
-
Use flow cytometry to quantify hematopoietic stem and progenitor cells. Stain with a cocktail of fluorescently-labeled antibodies (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD150) to identify specific populations (e.g., LSK cells).
-
-
Data Interpretation: Calculate the fold change in progenitor cell counts in the peripheral blood of this compound-treated animals compared to vehicle controls at each time point.
Visualizations
Caption: this compound blocks the SDF-1α/CXCR4 interaction, leading to HSC mobilization.
Caption: Workflow for a preclinical this compound dose-response mobilization study.
References
- 1. A Phase 1 Study of the CXCR4 Antagonist this compound in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome: A Pediatric Oncology Experimental Therapeutics Investigators’ Consortium Study (POE 10-03) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCL12/SDF-1 and CXCR4 [frontiersin.org]
- 6. CXCR4 Expression and Treatment with SDF-1α or this compound Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mozobil® (this compound) injection | HCP [pro.campus.sanofi]
- 9. reference.medscape.com [reference.medscape.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdv3100.org [mdv3100.org]
- 12. Optimization of repeat this compound dosing for autologous peripheral blood stem-cell collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Plerixafor in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects associated with the use of Plerixafor in animal studies. It includes frequently asked questions, troubleshooting protocols, and data summaries to ensure animal welfare and maintain experimental integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hematopoietic stem cell mobilizer.[1] It functions as a selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[2][3] Under normal conditions, stromal cell-derived factor-1-alpha (SDF-1α, also known as CXCL12) binds to CXCR4, which helps anchor hematopoietic stem cells (HSCs) within the bone marrow niche.[4][5] this compound blocks this interaction, leading to the mobilization of HSCs from the bone marrow into the peripheral bloodstream.[4][5]
Q2: What are the most common side effects of this compound observed in animal studies?
Based on non-clinical pharmacology studies and human clinical trial data, the most anticipated side effects in animals include:
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Gastrointestinal Distress: Diarrhea and nausea are among the most frequently reported side effects.[6]
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Injection Site Reactions: Localized reactions such as erythema (redness), swelling, and pain at the injection site are common.[6][7]
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Hematological Changes: A significant increase in white blood cell count (leukocytosis) is an expected pharmacological effect.[5] Thrombocytopenia (low platelet count) has also been reported.[7]
-
Systemic Effects: General malaise, fatigue, and headache have been observed in human trials and may manifest in animals as lethargy or changes in behavior.[8][9]
Q3: What are the signs of a serious adverse reaction in an animal?
Researchers should be vigilant for signs of serious, though less common, adverse events:
-
Splenic Enlargement or Rupture: Symptoms include abdominal pain or distention, which in animal models may present as guarding, abnormal posturing, or sensitivity to touch in the upper left abdominal quadrant. Pain in the left shoulder area has also been associated with this condition in humans.[1][5][7]
-
Anaphylactic/Hypersensitivity Reactions: Signs can appear within 30 minutes of administration and include difficulty breathing, swelling of the face, rash, or hives.[5][10] Vasovagal reactions, including hypotension and fainting, can also occur.[5]
-
Embryo-fetal Toxicity: this compound has been shown to be teratogenic in rats, causing fetal death, increased resorptions, and structural abnormalities.[5] It should not be used in pregnant animals unless it is a specific aim of the study.
Q4: How can gastrointestinal side effects be mitigated?
For mild to moderate gastrointestinal distress, such as diarrhea, supportive care is key. Ensure animals have unrestricted access to hydration. In some cases, dietary adjustments, such as providing bland, easily digestible food, may be beneficial. If symptoms are severe or persistent, a consultation with the attending veterinarian is necessary to rule out other causes and determine if dose adjustment or discontinuation is warranted.
Q5: What is the appropriate response to an injection site reaction?
Most injection site reactions are mild and resolve spontaneously.[9] Monitor the site for signs of worsening inflammation or infection. Ensure proper subcutaneous injection technique to minimize irritation. If reactions are severe, persistent, or include ulceration, veterinary consultation is required. Applying a cold compress, if feasible and not stressful for the animal, may provide relief.
Q6: Are there known species-specific side effects?
-
Rats: this compound is teratogenic in rats when administered during organogenesis.[5] The subcutaneous LD50 is greater than 50 mg/kg.[2]
-
Mice: The subcutaneous LD50 is 16 mg/kg.[2] In a murine model of Chronic Myeloid Leukemia (CML), this compound was associated with an increased incidence of CNS infiltration by cancerous cells.[11]
-
Cats: In a study of FIV-infected cats, this compound administration was associated with a decrease in serum magnesium concentration, although no clinical signs were observed.[12]
-
Dogs: this compound treatment has been shown to cause leukocytosis and an increase in circulating hematopoietic progenitor cells.[5]
Q7: Can this compound mobilize tumor cells?
Yes. In animals with leukemia, this compound may cause the mobilization of leukemic cells from the bone marrow into the peripheral blood, which could contaminate apheresis products.[3][5] This effect has been noted in murine models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[13][14] Therefore, its use in studies involving active leukemia should be carefully considered in the experimental design.
Section 2: Troubleshooting Guides
| Problem/Observation | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Animal exhibits lethargy, poor appetite, and/or diarrhea within 24 hours of administration. | Gastrointestinal side effect, a common reaction to this compound.[6] | 1. Assess Severity: Note the frequency and consistency of diarrhea and the degree of behavioral change. 2. Ensure Hydration: Check water sources and monitor for signs of dehydration (e.g., skin tenting). Provide supplemental hydration if necessary, as advised by a veterinarian. 3. Record Observations: Document all clinical signs with timestamps relative to this compound administration. 4. Veterinary Consult: If symptoms are severe, persist for more than 24-48 hours, or if the animal's condition worsens, consult the institutional veterinarian. |
| Redness, swelling, or a hard lump is observed at the subcutaneous injection site. | Local inflammatory reaction to the drug or injection procedure.[7] | 1. Monitor Site: Delineate the affected area with a marker to track changes in size. 2. Check for Pain: Gently palpate the area to assess for pain response. 3. Review Technique: Ensure proper sterile and subcutaneous injection technique is being used for subsequent doses. 4. Veterinary Consult: If the reaction is accompanied by signs of systemic illness, necrosis, or appears to be causing significant distress, seek veterinary advice. |
| Animal displays guarding of the abdomen, abnormal posture, or pale mucous membranes. | Potential splenic enlargement or, in rare cases, rupture.[5][7] This is a critical and life-threatening event. | 1. IMMEDIATE ACTION: Place the animal in a quiet, comfortable cage and minimize handling. 2. URGENT VETERINARY CONSULTATION: Immediately notify the facility veterinarian. This is a medical emergency. 3. Do Not Re-dose: Cease all further administration of this compound. 4. Prepare for Diagnostics: The veterinarian may require diagnostic imaging (e.g., ultrasound) to assess the spleen. |
| Within 30 minutes of injection, the animal exhibits respiratory distress, hives, or collapse. | Anaphylactic or severe hypersensitivity reaction.[5][10] | 1. IMMEDIATE VETERINARY INTERVENTION: This is a life-threatening emergency. Alert the veterinary staff immediately. 2. Provide Supportive Care: As directed by the veterinarian, prepare for potential administration of epinephrine, corticosteroids, or antihistamines. Ensure clear airways and provide supplemental oxygen if available. 3. Discontinue Dosing: Do not administer any further this compound to the animal. 4. Document Event: Thoroughly document the reaction for regulatory and institutional reporting. |
Section 3: Quantitative Data Summary
Table 1: Lethal Dose (LD50) of this compound in Rodents
| Species | Administration Route | LD50 | Citation |
| Mice | Intravenous | 5 mg/kg | [2] |
| Mice | Subcutaneous | 16 mg/kg | [2] |
| Rats | Intravenous | 5 mg/kg | [2] |
| Rats | Subcutaneous | >50 mg/kg | [2] |
Table 2: Common Adverse Events from Human Clinical Trials (Relevant for Animal Model Observation) Note: Frequencies are from human studies and serve as a guide for what to monitor in animal models.
| Adverse Event | Frequency in this compound + G-CSF Group | Frequency in Placebo + G-CSF Group | Citation |
| Diarrhea | 37% - 38% | 6% | [8][15] |
| Nausea | 34% | 6% | [15] |
| Injection Site Reactions | 34% | N/A | [15] |
| Fatigue | 27% | N/A | [15] |
| Headache | 11% - 22% | 6% | [8][15] |
| Arthralgia (Joint Pain) | 13% | N/A | [15] |
| Dizziness | 11% | N/A | [15] |
| Vomiting | 10% | N/A | [15] |
Section 4: Experimental Protocols
Protocol 1: General Administration and Side Effect Monitoring
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 72 hours before the start of the experiment.
-
Baseline Assessment: Record baseline body weight, food/water consumption, and general clinical condition for at least two days prior to the first dose.
-
Dose Preparation: Prepare this compound solution under sterile conditions according to the manufacturer's instructions or study protocol. The recommended dose in humans is 0.24 mg/kg.[8]
-
Administration: Administer this compound via subcutaneous (SC) injection. Rotate injection sites if multiple doses are required.
-
Post-Administration Monitoring:
-
Intensive Monitoring (0-4 hours post-dose): Observe continuously for the first 30-60 minutes for acute hypersensitivity or vasovagal reactions.[5] Continue to monitor closely for the next few hours.
-
Daily Monitoring: At a minimum, perform twice-daily health checks.
-
Specific Observations:
-
Injection Site: Score for redness, swelling, and other reactions at 1, 4, and 24 hours post-injection.
-
Gastrointestinal Signs: Check for changes in fecal consistency (diarrhea) and appetite.
-
Behavior: Note any changes from baseline, such as lethargy, abnormal posture, or guarding.
-
Body Weight: Measure daily to monitor for significant loss, which can indicate distress.
-
-
-
Record Keeping: Maintain detailed records of all doses, observations, and clinical signs, referencing the time of administration.
Protocol 2: Monitoring for Splenic Integrity
This protocol should be implemented in any study where this compound is used, especially in combination with G-CSF.[5]
-
Establish Baseline: Prior to the study, if possible, establish baseline spleen size via non-invasive imaging (e.g., ultrasound) in a subset of animals.
-
Abdominal Palpation: For species where it is feasible and safe (e.g., rats, mice), trained personnel should perform gentle abdominal palpation daily to check for signs of abdominal tension, guarding, or palpable splenomegaly. This should be done carefully to avoid rupturing an enlarged spleen.
-
Behavioral Assessment: Be highly attentive to any signs of abdominal pain, such as a hunched posture, stretching, or reluctance to move.
-
Endpoint Criteria: Establish clear humane endpoint criteria related to suspected splenomegaly or rupture. Any animal suspected of having a splenic issue must be immediately assessed by a veterinarian.
Section 5: Visualizations
Caption: this compound blocks the SDF-1α/CXCR4 axis, disrupting HSC anchorage and causing mobilization.
Caption: Workflow for this compound administration and side effect monitoring in animal studies.
Caption: Decision tree for troubleshooting adverse events during this compound studies.
References
- 1. This compound (Mozobil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncolink.org [oncolink.org]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Effects of this compound in combination with BCR-ABL kinase inhibition in a murine model of CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and adverse effects of the antiviral compound this compound in feline immunodeficiency virus-infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of the safety and pharmacokinetics of this compound in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mozobil (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Overcoming Plerixafor Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plerixafor in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by blocking the binding of its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1] This interaction is crucial for the homing, retention, and survival of both normal hematopoietic stem cells and various cancer cells within the protective bone marrow microenvironment.[1][3] By disrupting the CXCR4/CXCL12 axis, this compound mobilizes these cells into the peripheral circulation and can sensitize cancer cells to cytotoxic therapies.[3][4]
Q2: In which cancer cell types has this compound shown sensitizing effects?
This compound has demonstrated chemosensitizing effects in a variety of hematological and solid tumor cell lines. This is largely attributed to the disruption of the protective tumor microenvironment.[3][5] Preclinical and clinical studies have explored its use in:
Q3: What are the known downstream signaling pathways of the CXCR4 receptor?
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling pathways that regulate cell survival, proliferation, and migration.[8][10][12] Key pathways include:
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Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.[10][13]
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Mitogen-activated protein kinase (MAPK/ERK) pathway: Involved in cell proliferation and chemotaxis.[10][12]
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Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: Can be activated independently of G-proteins and is involved in cell survival and proliferation.[8][13]
-
Phospholipase C (PLC)/intracellular calcium mobilization: Regulates various cellular processes, including migration.[8]
The specific pathways activated can be cell-type dependent.[10]
Troubleshooting Guide
Problem 1: this compound treatment leads to increased proliferation of my cancer cell line instead of sensitization.
Possible Cause 1: Compensatory signaling through Receptor Tyrosine Kinases (RTKs).
-
In some cancer types, such as Ewing sarcoma, inhibition of the CXCR4/CXCL12 axis can lead to the activation of alternative survival pathways.[14][15] Studies have shown that this compound treatment can induce the phosphorylation of multiple RTKs, including the Platelet-Derived Growth Factor Receptor Beta (PDGFRB).[14][15] This compensatory signaling can override the intended inhibitory effects of this compound and promote proliferation.[15]
Troubleshooting Steps:
-
Assess RTK Activation: Perform a phospho-RTK array or western blotting for key RTKs (e.g., PDGFRB, EGFR) to determine if this compound treatment is inducing their activation in your cell line.
-
Combination Therapy: Consider co-treatment with an RTK inhibitor. For example, Dasatinib, a multi-kinase inhibitor that targets PDGFRB, has been shown to counteract this compound-induced proliferation in some Ewing sarcoma cell lines.[15]
Possible Cause 2: Biphasic dose-response or off-target effects.
-
While less commonly reported for this compound, some antagonists can exhibit agonist-like effects at certain concentrations or in specific cellular contexts.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration of this compound for chemosensitization in your specific cell line. The effective concentration can vary between cell types.
-
Control Experiments: Ensure appropriate vehicle controls are used to rule out any non-specific effects of the solvent.
Problem 2: I am not observing chemosensitization with this compound in my co-culture experiments with stromal cells.
Possible Cause 1: Insufficient this compound concentration or duration of treatment.
-
The protective effect of stromal cells can be potent. The concentration and duration of this compound treatment may not be sufficient to fully disrupt the CXCR4/CXCL12 interaction.
Troubleshooting Steps:
-
Titrate this compound Concentration: In your co-culture system, perform a dose-response experiment with this compound in combination with your chemotherapeutic agent to find the optimal concentration.
-
Vary Treatment Duration: Experiment with different pre-incubation times with this compound before adding the chemotherapeutic agent to ensure adequate disruption of the protective signaling from the stromal cells.
Possible Cause 2: Upregulation of CXCR4 or other adhesion molecules.
-
Prolonged exposure to this compound can lead to an increase in surface CXCR4 expression in some cancer cells.[7][8] This could potentially lead to a rebound effect and enhanced interaction with the microenvironment upon drug withdrawal or with intermittent dosing.[9]
Troubleshooting Steps:
-
Monitor CXCR4 Expression: Use flow cytometry to measure surface CXCR4 levels on your cancer cells at different time points during and after this compound treatment.
-
Optimize Dosing Schedule: Based on the CXCR4 expression dynamics, consider a more continuous exposure to this compound rather than intermittent treatment in your experimental design.
Problem 3: I am having difficulty detecting changes in CXCR4 expression by flow cytometry after this compound treatment.
Possible Cause 1: Antibody competition.
-
This compound binds to the same pocket on CXCR4 as some anti-CXCR4 antibodies, such as the commonly used 12G5 clone. This can lead to an apparent decrease in CXCR4 expression due to antibody binding being blocked, rather than a true downregulation of the receptor.
Troubleshooting Steps:
-
Use a Non-competing Antibody: Utilize an anti-CXCR4 antibody that binds to a different epitope, such as the 1D9 or 2B11 clones, which do not compete with this compound for binding.[16]
-
Confirm with Ligand Binding: As an alternative, assess CXCR4 function through a CXCL12 binding assay.
Possible Cause 2: Timing of analysis.
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Changes in CXCR4 expression can be dynamic. The timing of your analysis after this compound treatment is critical.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point to observe changes in CXCR4 expression after this compound treatment.
-
Consider Internalization and Recycling: Be aware that this compound can influence CXCR4 internalization and recycling, which can affect surface expression levels.[17]
Quantitative Data Summary
Table 1: this compound in Combination with G-CSF for Hematopoietic Stem Cell (HSC) Mobilization
| Parameter | This compound + G-CSF | G-CSF Alone | Reference |
| Median Fold Increase in Peripheral Blood CD34+ Cells | 2.6 | - | [18] |
| Median Total CD34+ Cells Collected (x10^6/kg) | 7.3 | - | [18] |
| Patients Achieving Target CD34+ Collection | 88% | - | [19] |
| Median Neutrophil Engraftment (days) | 14 | - | [18] |
| Median Platelet Engraftment (days) | 18 | - | [18] |
Table 2: this compound-induced Mobilization of Leukemic Blasts
| Cancer Type | Fold Increase in Peripheral Blood Blasts (Median) | Reference |
| Acute Leukemias (Pediatric) | 3.4 | [9] |
| Acute Myeloid Leukemia (AML) | 2.1 | [17] |
Table 3: IC50 Values for 5-FU in Colon Cancer Cell Lines with this compound Treatment
| Cell Line | Treatment | IC50 (µg/ml) ± SD | P-value vs. 5-FU alone | Reference |
| HT-29 (high CXCR4) | 5-FU alone | 12.3 ± 1.2 | - | [11] |
| 5-FU + SDF-1α | 8.7 ± 0.9 | 0.049 | [11] | |
| SW480 (CXCR4 transfected) | 5-FU alone | 10.1 ± 1.1 | - | [11] |
| 5-FU + SDF-1α | 5.9 ± 0.7 | 0.001 | [11] |
Experimental Protocols
1. Protocol for Assessing this compound-Induced Chemosensitization in a Co-culture System
This protocol is designed to evaluate the ability of this compound to overcome stromal-mediated drug resistance.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or multiple myeloma cell line)
-
Stromal cell line (e.g., HS-5, M2-10B4)
-
This compound (AMD3100)
-
Chemotherapeutic agent of interest (e.g., bortezomib, cytarabine)
-
Culture medium and supplements
-
Multi-well plates (96-well for viability assays)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Flow cytometer and relevant antibodies (e.g., Annexin V, PI)
Procedure:
-
Stromal Cell Seeding: Seed the stromal cells in a 96-well plate and allow them to adhere and form a confluent monolayer overnight.
-
Cancer Cell Seeding: The following day, seed the cancer cells on top of the stromal cell layer. Include control wells with cancer cells alone (no stroma).
-
This compound Pre-treatment: Add this compound at various concentrations to the co-culture wells and the cancer-cell-only wells. Incubate for a predetermined time (e.g., 2-4 hours) to allow for disruption of the CXCR4/CXCL12 axis.
-
Chemotherapy Treatment: Add the chemotherapeutic agent at a range of concentrations to the wells, both with and without this compound.
-
Incubation: Incubate the plates for a period relevant to the mechanism of action of the chemotherapeutic agent (e.g., 48-72 hours).
-
Assessment of Viability/Apoptosis:
-
Viability: At the end of the incubation, carefully remove the suspension cancer cells for analysis, or analyze the total well content if appropriate for the assay. Perform a cell viability assay according to the manufacturer's instructions.
-
Apoptosis: For apoptosis analysis, harvest the cancer cells and stain with Annexin V and a viability dye like Propidium Iodide (PI). Analyze by flow cytometry.
-
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of stromal cells and this compound. A decrease in the IC50 in the presence of this compound in the co-culture system indicates chemosensitization.
2. Protocol for Measuring Surface CXCR4 Expression by Flow Cytometry after this compound Treatment
This protocol is designed to assess changes in CXCR4 surface expression on cancer cells following this compound treatment, avoiding antibody competition artifacts.
Materials:
-
Cancer cell line of interest
-
This compound (AMD3100)
-
Culture medium and supplements
-
FACS buffer (e.g., PBS with 2% FBS)
-
Anti-CXCR4 antibody (non-competing clone, e.g., 1D9 or 2B11) conjugated to a fluorophore
-
Isotype control antibody corresponding to the anti-CXCR4 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to the desired density. Treat the cells with this compound at the desired concentration and for various time points (e.g., 4, 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Antibody Staining: Resuspend the cell pellets in FACS buffer. Aliquot approximately 1x10^6 cells per tube. Add the anti-CXCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the live cell population. Compare the mean fluorescence intensity (MFI) of CXCR4 staining between the this compound-treated and untreated cells. A change in MFI indicates a modulation of surface CXCR4 expression.
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound-induced chemosensitization.
Caption: Troubleshooting logic for this compound-induced proliferation.
References
- 1. 844-Mobilisation of peripheral blood stem cells using this compound and G-CSF | eviQ [eviq.org.au]
- 2. Chemical Stability of this compound after Opening of Single-Use Vial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in combination with chemotherapy and/or hematopoietic cell transplantation to treat acute leukemia: A systematic review and metanalysis of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Just-in-time rescue this compound in combination with chemotherapy and granulocyte-colony stimulating factor for peripheral blood progenitor cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase 1 Study of the CXCR4 Antagonist this compound in Combination With High-Dose Cytarabine and Etoposide in Children With Relapsed or Refractory Acute Leukemias or Myelodysplastic Syndrome: A Pediatric Oncology Experimental Therapeutics Investigators’ Consortium Study (POE 10-03) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CXCR4 Expression and Treatment with SDF-1α or this compound Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 14. The CXCR4 antagonist this compound (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A phase 1/2 study of chemosensitization with the CXCR4 antagonist this compound in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Adjusting Plerixafor dosage for renal impairment in research subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of Plerixafor for research subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage of this compound in research subjects with normal renal function?
A1: The recommended dosage of this compound is 0.24 mg/kg of actual body weight, administered via subcutaneous injection.[1][2] This is typically given approximately 11 hours prior to the initiation of apheresis.[1][3][4] It is used in combination with granulocyte-colony stimulating factor (G-CSF), which is administered for four consecutive days prior to the first this compound dose and on each morning before apheresis.[2][3][4] The maximum daily dose should not exceed 40 mg.[1][5][6]
Q2: Why is a dosage adjustment for this compound necessary in subjects with renal impairment?
A2: this compound is primarily eliminated from the body through the kidneys, with about 70% of the dose excreted unchanged in the urine within 24 hours in individuals with normal renal function.[7][8] In subjects with renal impairment, the clearance of this compound is reduced, leading to higher exposure to the drug.[7][9][10] Specifically, the mean area under the concentration-time curve (a measure of drug exposure) was found to be 32% and 39% higher in subjects with moderate and severe renal impairment, respectively, compared to those with normal renal function.[7][9] To avoid potential toxicities associated with increased drug exposure, a dose reduction is necessary.
Q3: How is renal function assessed to determine the appropriate this compound dose?
A3: Renal function is typically assessed by estimating the creatinine clearance (CrCl). This can be calculated using formulas such as the Cockcroft-Gault equation, or by a 24-hour urine collection.[8][9] The calculated CrCl value is then used to determine the degree of renal impairment and the corresponding this compound dosage adjustment.
Q4: What is the recommended this compound dosage for subjects with moderate to severe renal impairment?
A4: For research subjects with a creatinine clearance (CrCl) of 50 mL/min or less, the recommended dose of this compound is reduced by one-third to 0.16 mg/kg of actual body weight.[1][3][7][8][11] The maximum daily dose for these subjects should not exceed 27 mg.[1][4][5][6][7]
Q5: Is a dosage adjustment required for mild renal impairment?
A5: No, a dosage adjustment is not typically required for subjects with mild renal impairment (CrCl 51-80 mL/min).[7][9] Studies have shown that the increase in this compound exposure in this group is not considered clinically significant.[7][9]
Q6: What is the recommendation for this compound dosing in subjects on hemodialysis?
A6: There is insufficient information to make definitive dosage recommendations for patients on hemodialysis.[1][4][6][7][8] However, some case reports and clinical experience suggest that administering the renally adjusted dose of 0.16 mg/kg post-dialysis is a reasonable approach.[12][13] It is often recommended to schedule dialysis sessions prior to this compound administration.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about a subject's renal function status. | Lack of recent renal function tests. | Ensure a recent creatinine clearance (CrCl) value is obtained before administering this compound. This can be from a 24-hour urine collection or calculated using a standard formula (e.g., Cockcroft-Gault). |
| Subject's CrCl is on the borderline (e.g., 50-55 mL/min). | Difficulty in classifying the degree of renal impairment. | For subjects with CrCl values near the 50 mL/min cutoff, a conservative approach is to use the dose reduction to 0.16 mg/kg to minimize the risk of increased drug exposure. |
| Subject is on hemodialysis and the timing of this compound administration is unclear. | Lack of specific guidelines for this patient population. | Based on available case reports, it is advisable to administer the renally adjusted dose of 0.16 mg/kg after the hemodialysis session.[12][13] Consult with a nephrologist for patient-specific recommendations. |
| Calculation of the adjusted this compound dose is complex. | The need to calculate both the mg/kg dose and the total volume to be administered. | Use the patient's actual body weight to first calculate the total dose in mg (0.16 mg/kg). Then, use the concentration of the this compound solution (typically 20 mg/mL) to determine the volume to be injected. The formula is: 0.012 x actual patient body weight (kg) = administration dose (mL) for the standard dose, so for the adjusted dose it would be (0.16 mg/kg * body weight in kg) / 20 mg/mL.[2][4] |
Data Presentation
Table 1: this compound Dosage Adjustment Based on Renal Function
| Creatinine Clearance (CrCl) | This compound Dosage | Maximum Daily Dose |
| > 50 mL/min | 0.24 mg/kg | 40 mg[1][5][6] |
| ≤ 50 mL/min | 0.16 mg/kg[1][3][7][8][11] | 27 mg[1][4][5][6][7] |
| Hemodialysis | Insufficient data; consider 0.16 mg/kg post-dialysis[12][13] | 27 mg[4][5][6] |
Experimental Protocols
Protocol for Determining this compound Dosage in a Research Setting:
-
Assess Renal Function:
-
Obtain a baseline serum creatinine level for the research subject.
-
Calculate the estimated creatinine clearance (CrCl) using the Cockcroft-Gault equation:
-
CrCl (mL/min) = [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)
-
Multiply the result by 0.85 for female subjects.
-
-
Alternatively, perform a 24-hour urine collection for a more precise measurement of CrCl.
-
-
Determine this compound Dosage:
-
If the calculated CrCl is > 50 mL/min, the standard dose of 0.24 mg/kg is recommended.
-
If the calculated CrCl is ≤ 50 mL/min, a dose reduction of one-third to 0.16 mg/kg is recommended.
-
-
Calculate the Volume for Administration:
-
This compound is typically supplied in vials containing a 20 mg/mL solution.
-
Use the following formula to calculate the volume to be administered:
-
Volume (mL) = [Dosage (mg/kg) x Actual Body Weight (kg)] / 20 mg/mL
-
-
-
Administration:
-
Administer the calculated volume of this compound via subcutaneous injection.
-
The injection is typically given in the evening, approximately 11 hours before the planned apheresis procedure.
-
Mandatory Visualization
Caption: Workflow for this compound dosage adjustment based on renal function.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. MOZOBIL® (this compound) injection, for subcutaneous use Prescribing Information [products.sanofi.us]
- 4. drugs.com [drugs.com]
- 5. cdn.medpath.com [cdn.medpath.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. globalrph.com [globalrph.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. A pharmacokinetic study of this compound in subjects with varying degrees of renal impairment [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound dosing and administration in a patient with dialysis-dependent renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plerixafor Mobilization and Apheresis Scheduling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative apheresis schedules following Plerixafor mobilization. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard, FDA-approved timing for apheresis after this compound administration?
A1: The standard, FDA-approved time interval between this compound administration and the initiation of apheresis is approximately 11 hours.[1] This is based on pivotal trials where this compound was administered in the evening (around 10 PM) for apheresis the following morning.[1][2]
Q2: Are there clinically accepted alternative timings for apheresis after this compound administration?
A2: Yes, several studies have demonstrated the feasibility and efficacy of alternative schedules. Administration of this compound in the late afternoon (e.g., 4 PM or 5 PM) followed by apheresis 14 to 18 hours later has been shown to be effective and is often more practical for clinical workflow.[1][2][3] This extended interval may not impair the collection of CD34+ cells and might even increase the collection of more primitive CD34+CD38- cells in certain patient populations.[1]
Q3: Is "same-day" administration of this compound and apheresis a viable option?
A3: Yes, "same-day" or "just-in-time" this compound administration, where the drug is given in the morning followed by apheresis on the same day, has been shown to be a feasible option.[4] This approach can improve the logistics of "on-demand" collections for patients with a poor response to initial mobilization with G-CSF and/or chemotherapy.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the CXCR4 chemokine receptor. It works by disrupting the interaction between stromal cell-derived factor-1α (SDF-1α) and CXCR4, which is crucial for retaining hematopoietic stem cells in the bone marrow. By blocking this interaction, this compound mobilizes hematopoietic stem cells into the peripheral blood, where they can be collected by apheresis.[1][5]
Troubleshooting Guide
Issue 1: Poor mobilization of hematopoietic stem cells with G-CSF alone.
Cause: A proportion of patients, known as "poor mobilizers," fail to mobilize a sufficient number of stem cells with G-CSF alone.[5][6] Risk factors for poor mobilization include prior extensive chemotherapy, previous radiation therapy to large bone marrow-containing areas, and a history of low-grade lymphoma.[7]
Solution:
-
"On-demand" or "Pre-emptive" this compound: For patients with a suboptimal response to G-CSF, this compound can be administered in a "pre-emptive" or "on-demand" fashion.[4][8][9] This is often triggered by a low peripheral blood CD34+ cell count (e.g., <10 cells/µl) on the day of planned apheresis.[4][8][10]
-
Rescue this compound: If the first day of apheresis yields an insufficient number of CD34+ cells, this compound can be administered as a "rescue" therapy before the next apheresis session.[4][11]
Issue 2: Logistical challenges with the standard 11-hour overnight schedule for this compound administration.
Cause: The standard 10 PM administration of this compound can be inconvenient for patients and require after-hours staffing at clinical sites.[2][3]
Solution:
-
Late Afternoon Dosing: Administering this compound in the late afternoon (e.g., 4 PM or 5 PM) for next-day morning apheresis (approximately 15-18 hours later) has been shown to be a safe and effective alternative.[1][2][3] Studies indicate comparable stem cell yields between the late afternoon and standard evening administration times.[2]
-
Same-Day Dosing: For "just-in-time" scenarios, morning administration of this compound followed by same-day apheresis is a feasible approach that can streamline the collection process.[4]
Issue 3: Predicting which patients will require this compound.
Cause: Identifying patients at high risk of poor mobilization can help in planning for the use of this compound and avoiding unnecessary costs and delays.
Solution:
-
Monitoring Peripheral Blood CD34+ Counts: The peripheral blood CD34+ cell count is a key predictor of apheresis yield.[5][11] A low count (e.g., <10 or <20 cells/µl) after G-CSF mobilization is a strong indicator for the need for this compound.[5][8][12]
-
Platelet Count: Some studies suggest that a low platelet count on the day before apheresis may also be a predictor of the need for more than one apheresis session even with this compound rescue.[11]
Data Presentation
Table 1: Comparison of Different this compound Apheresis Schedules
| Schedule | This compound Administration Time | Time to Apheresis | Efficacy | Reference |
| Standard | ~10 PM | ~11 hours | FDA-approved standard of care.[1] | [1][2] |
| Late Afternoon | 4 PM or 5 PM | ~15-18 hours | Comparable stem cell yields to the standard schedule.[2] May increase collection of primitive CD34+CD38- cells.[1] | [1][2][3] |
| Same-Day | Morning | Several hours | Feasible option with similar rates of achieving target HSC collection.[4] | [4] |
Table 2: Predictors of Poor Mobilization and Triggers for this compound Use
| Predictor/Trigger | Threshold | Implication | Reference |
| Peripheral Blood CD34+ Count | < 10 cells/µl | High likelihood of poor mobilization; consider pre-emptive this compound.[4][8] | [4][8] |
| Peripheral Blood CD34+ Count | < 20 cells/µl | Suggested threshold for considering this compound in some protocols.[12] | [12] |
| First Apheresis Yield | < 1 x 10⁶ CD34+ cells/kg | Indication for rescue this compound.[4] | [4] |
| Day -1 Platelet Count | < 75 x 10⁹/L | May predict the need for more than one apheresis session.[11] | [11] |
Experimental Protocols
Protocol 1: Standard this compound Mobilization Protocol
-
G-CSF Administration: Administer Granulocyte-Colony Stimulating Factor (G-CSF) at a dose of 10 µg/kg/day subcutaneously for four consecutive days.[12][13]
-
This compound Administration: On the evening of day 4, approximately 10-11 hours before the planned apheresis, administer this compound subcutaneously at a dose of 0.24 mg/kg.[5][12][13]
-
Apheresis: On day 5, following a morning dose of G-CSF, initiate apheresis.[13]
-
Continuation: this compound, G-CSF, and apheresis can be continued daily for up to 5 days or until the target cell dose is collected.[13]
Protocol 2: Late Afternoon this compound Dosing Protocol
-
G-CSF Administration: Administer G-CSF at a dose of 10 µg/kg/day subcutaneously for four consecutive days.[1]
-
This compound Administration: On the afternoon of day 4 (e.g., 5 PM), administer this compound subcutaneously at a dose of 240 µg/kg.[1][3]
-
Apheresis: Initiate apheresis the following morning, approximately 15-18 hours after this compound administration.[1][3]
Visualizations
Caption: this compound's mechanism of action in hematopoietic stem cell mobilization.
Caption: Decision workflow for this compound administration and apheresis scheduling.
References
- 1. Prospective study of mobilization kinetics up to 18 hours after late afternoon dosing of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Afternoon this compound Administration for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late afternoon dosing of this compound for stem cell mobilization: a practical solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. Use of this compound for Stem Cell Mobilization in the Setting of Autologous and Allogeneic Stem Cell Transplantations: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREEMPTIVE DOSING OF this compound GIVEN TO POOR STEM CELL MOBILIZERS ON DAY 5 OF G-CSF ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poor Mobilization-Associated Factors in Autologous Hematopoietic Stem Cell Harvest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Day -1 CD34+ Cells and Platelet Count Predict the Number of Apheresis in Poor-Mobilizer Patients Rescued by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and granulocyte colony stimulating factor for poor mobilizers in patients undergoing autologous peripheral hematopoietic stem cell transplantation: Single institution study [frontiersin.org]
- 13. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
Plerixafor & CD34+ Cells: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Plerixafor and its impact on CD34+ cell viability and function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on CD34+ cells?
This compound is a selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It works by blocking the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This interaction is crucial for the retention of hematopoietic stem cells (HSCs), including CD34+ cells, within the bone marrow niche. By disrupting the CXCR4/SDF-1α axis, this compound mobilizes CD34+ cells from the bone marrow into the peripheral blood.[3]
Q2: What is the effect of this compound on the viability of CD34+ cells in vitro?
Q3: Does this compound affect the function of CD34+ cells?
Yes, this compound can influence the function of CD34+ cells. Studies have shown that this compound, both alone and in combination with Granulocyte-Colony Stimulating Factor (G-CSF), can mobilize different subpopulations of CD34+ cells with distinct gene expression profiles.[4] For instance, this compound-mobilized CD34+ cells may have a higher representation of less mature cells.[5] Functionally, CD34+ cells mobilized by this compound have been shown to be capable of long-term engraftment and multilineage reconstitution.[3]
Q4: Can this compound be used in combination with other mobilizing agents?
Yes, this compound is frequently used in combination with G-CSF to enhance the mobilization of CD34+ cells, particularly in patients who respond poorly to G-CSF alone.[1][6] The combination of this compound and G-CSF has been shown to be superior to G-CSF alone in terms of the number of CD34+ cells collected.[6]
Troubleshooting Guides
Viability Assays
Issue: Decreased CD34+ cell viability observed after this compound treatment in culture.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific CD34+ cell source and culture conditions. Start with a range of concentrations reported in the literature and assess viability using a reliable method such as Trypan Blue exclusion or a fluorescence-based viability assay.
-
-
Possible Cause 2: Inappropriate Culture Conditions.
-
Troubleshooting Step: Ensure that the basal culture medium, serum, and supplement concentrations are optimal for CD34+ cell survival. CD34+ cells are sensitive to their culture environment, and any stress can be exacerbated by the addition of a new compound.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock of cells and reagents.
-
Functional Assays (Migration, Proliferation, Colony-Forming Unit)
Issue: Inconsistent or unexpected results in a CD34+ cell migration assay with this compound.
-
Possible Cause 1: this compound Concentration Too High or Too Low.
-
Troubleshooting Step: As this compound is a CXCR4 antagonist, its concentration is critical. A concentration that is too high may completely block migration towards an SDF-1α gradient, while a concentration that is too low may not have a discernible effect. Perform a titration experiment to find the optimal concentration that modulates migration without causing cytotoxicity.
-
-
Possible Cause 2: Altered CXCR4 Expression.
-
Troubleshooting Step: Prolonged exposure to this compound or other culture conditions might alter the surface expression of CXCR4 on CD34+ cells. Use flow cytometry to assess CXCR4 levels on your cells before and after this compound treatment to ensure the receptor is present.
-
-
Possible Cause 3: Issues with the Chemotactic Gradient.
-
Troubleshooting Step: Verify the stability and concentration of the SDF-1α gradient in your migration assay system.
-
Issue: Altered proliferation of CD34+ cells observed in the presence of this compound.
-
Possible Cause 1: Direct Effect on Cell Cycle.
-
Troubleshooting Step: The CXCR4/SDF-1α axis can influence cell cycle progression. This compound-mobilized CD34+ cells have been observed to have a greater fraction of cells in the G1 phase.[7] Analyze the cell cycle distribution of your CD34+ cells using flow cytometry after this compound treatment to determine if there are any significant changes.
-
-
Possible Cause 2: Indirect Effects via Cytokine Signaling.
-
Troubleshooting Step: The culture medium and supplements can interact with the effects of this compound. Consider if any components of your media could be influencing the proliferative response in the presence of a CXCR4 antagonist.
-
Issue: Unexpected results in a Colony-Forming Unit (CFU) assay after this compound treatment.
-
Possible Cause 1: Altered Differentiation Potential.
-
Troubleshooting Step: this compound can mobilize different subsets of CD34+ progenitor cells.[4] This may lead to a shift in the types and numbers of colonies formed (e.g., BFU-E, CFU-GM). Carefully enumerate and characterize the different colony types to assess any changes in differentiation potential.
-
-
Possible Cause 2: Suboptimal Plating Density.
-
Troubleshooting Step: Ensure that the plating density of CD34+ cells is appropriate for the CFU assay. A suboptimal cell number can lead to inaccurate colony counts.
-
Data Summary
Table 1: Impact of this compound on Peripheral Blood CD34+ Cell Counts
| Parameter | This compound (240 µg/kg) | This compound (480 µg/kg) | P-value |
| Peak Circulating CD34+ cells/µL (mean) | 27.8 | 32.2 | 0.0009 |
| Circulating CD34+ cells/µL at 24h (mean) | 10.7 | 17.8 | <0.0001 |
| CD34+ cell AUC over 24h (h*cells/µL, mean) | 446 | 553 | <0.0001 |
| Time to Peak CD34+ Count (hours, mean) | 8.4 | 10.5 | 0.012 |
Data adapted from a study on healthy stem cell donors.[2][8]
Experimental Protocols
CD34+ Cell Enumeration by Flow Cytometry
This protocol is based on the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines.[2][9]
-
Sample Preparation: Collect peripheral blood or cultured cells in EDTA-containing tubes.
-
Antibody Staining:
-
To a suitable tube, add a saturating amount of fluorochrome-conjugated antibodies:
-
CD45 (pan-leukocyte marker)
-
CD34 (hematopoietic stem and progenitor cell marker)
-
-
Add an appropriate volume of the cell sample.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Lysis of Red Blood Cells: Add a commercial lysing solution to remove red blood cells, following the manufacturer's instructions.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) containing a small amount of protein (e.g., bovine serum albumin) to reduce non-specific binding. Centrifuge and resuspend the cell pellet.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events to ensure statistical significance.
-
Gating Strategy:
-
Gate on the CD45-positive, low side scatter population to identify lymphocytes and hematopoietic progenitors.
-
From this gate, create a plot of CD34 versus side scatter.
-
Gate on the CD34-positive events to enumerate the CD34+ cell population.
-
-
Absolute Count Calculation: The absolute number of CD34+ cells per microliter can be determined using a dual-platform or single-platform method with counting beads.
Colony-Forming Unit (CFU) Assay
This protocol is a general guideline and may need optimization based on the specific cell source and experimental question.
-
Cell Preparation: Isolate mononuclear cells from peripheral blood or bone marrow, or use purified CD34+ cells.
-
Plating:
-
Prepare a cell suspension at the desired concentration in a suitable culture medium.
-
Add the cell suspension to a methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., erythropoietin for BFU-E; GM-CSF, IL-3 for CFU-GM).
-
Plate the mixture into 35 mm culture dishes.
-
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
Colony Identification and Enumeration:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish colonies composed of many small hemoglobinized cells.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact or diffuse colonies of colorless cells.
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythroid, Macrophage, Megakaryocyte): Mixed colonies containing both erythroid and granulocyte/macrophage elements.
-
-
-
Data Analysis: Express the results as the number of colonies per a specific number of plated cells.
Visualizations
Caption: this compound blocks the CXCR4 receptor on CD34+ cells, disrupting their anchor to the bone marrow.
Caption: Workflow for assessing CD34+ cell function using a Colony-Forming Unit (CFU) assay.
References
- 1. This compound mobilization leads to a lower ratio of CD34+ cells to total nucleated cells which results in greater storage costs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Current Clinical Indications for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for autologous CD34 cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound+G-CSF–mobilized CD34+ cells represent an optimal graft source for thalassemia gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot study evaluating the safety and CD34+ cell mobilizing activity of escalating doses of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plerixafor Combination Mobilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing plerixafor in combination with other mobilizing agents for hematopoietic stem cell (HSC) mobilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in combination with other mobilizing agents?
This compound is a selective and reversible antagonist of the CXCR4 chemokine receptor.[1] It blocks the binding of stromal cell-derived factor-1α (SDF-1α), a key ligand for CXCR4.[1] This interaction is crucial for retaining hematopoietic stem cells (HSCs) in the bone marrow niche. By disrupting the SDF-1α/CXCR4 axis, this compound induces the mobilization of CD34+ HSCs from the bone marrow into the peripheral blood, where they can be collected.[2] When used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), which stimulates the proliferation and differentiation of hematopoietic progenitors, there is a synergistic effect on HSC mobilization.[3]
Q2: What are the most common combination regimens for this compound?
The most common combination regimens involve the use of this compound with G-CSF, either as a dual therapy or in conjunction with chemotherapy.
-
This compound and G-CSF: This is a widely used regimen, particularly for patients who may not be suitable for or have failed chemotherapy-based mobilization.[4][5]
-
This compound, G-CSF, and Chemotherapy: In this approach, chemotherapy is first administered to suppress the underlying malignancy and to induce hematopoietic rebound. This is followed by G-CSF and then this compound to maximize HSC mobilization.[2]
Q3: What are the common adverse events associated with this compound combination therapy and how can they be managed?
Commonly reported adverse events are generally mild to moderate and transient.[6] These include:
-
Injection site reactions: Redness, swelling, or pain at the injection site are common and typically resolve without intervention.[7]
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting are frequently observed.[7][8] Supportive care with anti-emetics and anti-diarrheal medications can be provided as needed.
-
Other common effects: Dizziness, fatigue, and headache may also occur.[7][8]
Rare but serious adverse events include the potential for splenic rupture, particularly when used with G-CSF.[8] Researchers should monitor for left upper quadrant abdominal pain.
Troubleshooting Guides
Issue 1: Poor HSC Mobilization Despite Combination Therapy
Question: We are observing a suboptimal CD34+ cell count in the peripheral blood even after administering this compound in combination with G-CSF. What are the potential causes and troubleshooting steps?
Possible Causes:
-
Patient-Specific Factors: Prior extensive chemotherapy or radiotherapy, bone marrow involvement by the underlying disease, and advanced age can negatively impact mobilization.[9]
-
Suboptimal Timing of this compound Administration: The peak of circulating CD34+ cells after this compound administration is time-sensitive.[8]
-
Incorrect Dosing: Inadequate dosing of either this compound or G-CSF can lead to a poor response.
-
Underlying Genetic Factors: Individual genetic variations may influence the response to mobilizing agents.[3]
Troubleshooting Steps:
-
Review Patient History: Carefully assess the patient's prior treatment history to identify risk factors for poor mobilization.
-
Optimize Dosing and Timing:
-
Ensure the standard this compound dose of 0.24 mg/kg was administered.[10] For patients with renal impairment (creatinine clearance <50 mL/min), the dose should be reduced by one-third to 0.16 mg/kg.[8]
-
Administer this compound approximately 10-11 hours before the planned apheresis.[10]
-
Consider increasing the G-CSF dose if a lower dose was initially used.[4]
-
-
Implement a "Just-in-Time" or "On-Demand" this compound Strategy: If the peripheral blood CD34+ count is low on the day of expected harvest, administer this compound to "rescue" the mobilization.[1][11]
-
Consider a Second Mobilization Attempt: If the initial attempt fails, a subsequent mobilization cycle with an optimized regimen may be necessary.
Issue 2: Variability in CD34+ Cell Yield
Question: We are seeing significant variability in the total CD34+ cell yield between different experiments using the same mobilization protocol. What could be contributing to this?
Possible Causes:
-
Inter-Individual Variability: There is inherent biological variability in the response to mobilizing agents among subjects.
-
Apheresis Procedure: The efficiency of the apheresis collection can impact the final cell yield.
-
Circadian Rhythms: Some studies suggest that the timing of collection during the day may influence HSC yields.[3]
Troubleshooting Steps:
-
Standardize Apheresis Protocols: Ensure consistent apheresis parameters, including blood volume processed and collection efficiency settings.
-
Monitor Peripheral Blood CD34+ Counts: Use pre-apheresis peripheral blood CD34+ counts to predict the optimal time to start collection. A count of <10/μL may indicate a poor yield and the need for this compound.[12]
-
Consider Timing of Apheresis: While not standard practice, some research suggests that afternoon collections might yield more CD34+ cells.[3]
Data Presentation
Table 1: Comparison of CD34+ Cell Yields in Different this compound Combination Regimens
| Mobilization Regimen | Patient Population | Median CD34+ Cells Collected (x 10^6/kg) | Success Rate (≥2 x 10^6 CD34+ cells/kg) | Reference |
| G-CSF + this compound | Non-Hodgkin's Lymphoma & Multiple Myeloma | 5.0 | 100% | [5] |
| G-CSF Alone | Non-Hodgkin's Lymphoma & Multiple Myeloma | Not Reported | 64% | [5] |
| Chemotherapy + G-CSF + "Just-in-Time" this compound | Lymphoma | 5.04 | Not Reported | [2] |
| Chemotherapy + G-CSF + "Just-in-Time" this compound | Multiple Myeloma | 8.81 | 100% | [2] |
| G-CSF + Rescue this compound | Poor Mobilizers | 4.84 | 87% | [11] |
Experimental Protocols
Protocol 1: this compound and G-CSF Co-administration for HSC Mobilization
-
G-CSF Administration: Administer G-CSF at a dose of 10 μg/kg subcutaneously daily for 4 consecutive days.[10]
-
This compound Administration: On the evening of day 4, approximately 10-11 hours prior to the planned apheresis, administer this compound at a dose of 0.24 mg/kg subcutaneously.[10]
-
Monitoring: On the morning of day 5, prior to apheresis, obtain a peripheral blood sample to determine the CD34+ cell count.
-
Apheresis: Proceed with apheresis on day 5.
-
Continuation: If the target CD34+ cell count is not achieved, continue daily G-CSF and this compound administration followed by apheresis for up to 4 consecutive days.[10]
Protocol 2: "Just-in-Time" this compound Administration with Chemotherapy and G-CSF
-
Chemotherapy Administration: Administer the chosen chemotherapy regimen.
-
G-CSF Administration: Begin daily subcutaneous G-CSF (10 μg/kg) administration 24 hours after the completion of chemotherapy.[2]
-
Peripheral Blood Monitoring: Monitor the peripheral blood CD34+ cell count daily once the white blood cell count begins to recover.
-
"Just-in-Time" this compound: If the peripheral blood CD34+ count is suboptimal (e.g., <10/μL) on the anticipated day of collection, administer this compound (0.24 mg/kg) subcutaneously approximately 10-11 hours before the planned apheresis.[2][12]
-
Apheresis: Proceed with apheresis.
-
Continuation: Continue G-CSF and consider additional doses of this compound on subsequent days if the collection target is not met.
Mandatory Visualizations
Caption: this compound's mechanism of action in HSC mobilization.
Caption: Experimental workflow for this compound and G-CSF co-administration.
Caption: "Just-in-Time" this compound experimental workflow.
References
- 1. An evidence-based and risk-adapted GSF versus GSF plus this compound mobilization strategy to obtain a sufficient CD34+ cell yield in the harvest for autologous stem cell transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Just-in-time rescue this compound in combination with chemotherapy and granulocyte-colony stimulating factor for peripheral blood progenitor cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 5. Increased mobilization and yield of stem cells using this compound in combination with granulocyte-colony stimulating factor for the treatment of non-Hodgkin’s lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. Mozobil (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Frontiers | this compound and granulocyte colony stimulating factor for poor mobilizers in patients undergoing autologous peripheral hematopoietic stem cell transplantation: Single institution study [frontiersin.org]
- 10. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effective Use of this compound as a Real-Time Rescue Strategy for Patients Poorly Mobilizing Autologous CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for autologous stem-cell mobilization and transplantation for patients in Ontario - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Plerixafor Biosimilars: A Comparative Guide to Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plerixafor biosimilars with the reference product, Mozobil®, focusing on the validation of their efficacy. It includes a summary of comparative clinical data, detailed experimental protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound Biosimilar vs. Mozobil®
The primary measure of this compound's efficacy is its ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection (apheresis). The key endpoint is the yield of CD34+ cells, a marker for HSCs.
A retrospective study comparing a generic this compound to the brand-name Mozobil® in multiple myeloma patients demonstrated comparable efficacy. The generic product produced similar cumulative CD34+ cell collection yields and early engraftment outcomes as Mozobil®.[1][2][3] Interestingly, the generic cohort showed a significantly higher median yield after the first dose, which resulted in a lower median number of this compound doses and collection days needed to reach the target cell count.[1][2][3]
Another study involving patients with multiple myeloma and lymphoma also found that a generic version of this compound was "practically identical" to the originator, Mozobil®, with no significant difference in the mean CD34+ cell collection.[4][5]
Table 1: Summary of Comparative Efficacy Data for this compound Biosimilar vs. Mozobil®
| Efficacy Endpoint | This compound Biosimilar/Generic | Mozobil® (Reference Product) | p-value | Reference(s) |
| Median Overall Cumulative CD34+ cells/kg | 5.80 x 10⁶ | 5.91 x 10⁶ | 0.51 | [3] |
| Median CD34+ Yield After First Dose (x 10⁶ cells/kg) | 4.79 | 3.78 | 0.03 | [1][3] |
| Median Number of this compound Doses | 1 | 2 | 0.001 | [1][3][6] |
| Median Number of Collection Days | 1 | 2 | 0.002 | [1][3] |
| Mean CD34+ cells/kg | 4.54 x 10⁶ | 3.1 x 10⁶ | 0.86 | [5] |
| Median Time to Neutrophil Engraftment (days) | 13 | 10 | Not Significant | [4] |
| Median Time to Platelet Engraftment (days) | 15 | 13 | Not Significant | [4] |
Mechanism of Action: The CXCR4/SDF-1α Axis
This compound is a reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[7] Under normal physiological conditions, the chemokine stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, binds to CXCR4 on the surface of HSCs. This interaction is crucial for retaining HSCs within the bone marrow niche. This compound works by blocking this binding, leading to the mobilization of HSCs into the peripheral bloodstream, where they can be collected.[7][8]
Caption: this compound competitively inhibits the binding of SDF-1α to CXCR4, mobilizing HSCs.
Experimental Protocols for Efficacy Validation
To validate the efficacy of a this compound biosimilar, a series of in vitro and in vivo experiments are essential to demonstrate its comparability to the reference product.
CXCR4 Receptor Binding Assay
This assay determines the binding affinity of the this compound biosimilar to the CXCR4 receptor and compares it to the reference product.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses high levels of the human CXCR4 receptor, such as Jurkat cells or a stably transfected cell line (e.g., CHO-K1 or HEK293 cells expressing human CXCR4).
-
Radioligand: Utilize a radiolabeled form of the natural ligand, such as [¹²⁵I]SDF-1α.
-
Competitive Binding:
-
Incubate a fixed concentration of the radiolabeled SDF-1α with the CXCR4-expressing cells in the presence of increasing concentrations of either the this compound biosimilar or the reference product (Mozobil®).
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the cells from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [¹²⁵I]SDF-1α against the logarithm of the competitor (this compound biosimilar or Mozobil®) concentration.
-
Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the biosimilar and the reference product using non-linear regression analysis.
-
The binding affinities (Ki) can then be calculated using the Cheng-Prusoff equation. A similar Ki value for the biosimilar and the reference product indicates comparable binding affinity.
-
In Vitro Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of the this compound biosimilar to inhibit SDF-1α-induced cell migration.
Methodology:
-
Cell Preparation: Use a CXCR4-expressing cell line (e.g., Jurkat cells) and resuspend them in a serum-free migration medium.
-
Transwell System: Utilize a transwell plate with a porous membrane (e.g., 5 µm pore size for lymphocytes).
-
Assay Setup:
-
In the lower chamber, add migration medium containing a specific concentration of SDF-1α (the chemoattractant).
-
In the upper chamber (the insert), add the cell suspension that has been pre-incubated with varying concentrations of the this compound biosimilar or the reference product.
-
-
Incubation: Incubate the plate for a sufficient time (e.g., 4 hours) to allow for cell migration towards the chemoattractant.
-
Quantification of Migrated Cells:
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell viability assay (e.g., MTT or Calcein-AM staining) or by flow cytometry.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of the this compound biosimilar or the reference product.
-
Determine the IC₅₀ for the inhibition of migration for both products. Similar IC₅₀ values indicate comparable functional potency.
-
In Vivo Hematopoietic Stem Cell Mobilization in a Mouse Model
This assay evaluates the in vivo efficacy of the this compound biosimilar in mobilizing HSCs.
Methodology:
-
Animal Model: Use a suitable mouse strain, such as C57BL/6 mice.
-
Mobilization Regimen:
-
Administer Granulocyte-Colony Stimulating Factor (G-CSF) to the mice for several consecutive days to stimulate the proliferation of HSCs.
-
On the final day of G-CSF treatment, administer a single subcutaneous injection of either the this compound biosimilar, the reference product, or a vehicle control.
-
-
Blood Collection: Collect peripheral blood samples from the mice at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours) to determine the peak mobilization time.
-
Enumeration of HSCs:
-
Perform a complete blood count to determine the white blood cell count.
-
Use flow cytometry to enumerate the number of mobilized HSCs in the peripheral blood. Stain the cells with a cocktail of antibodies to identify the Lineage-Sca-1+c-Kit+ (LSK) cell population, which is enriched for HSCs in mice.
-
-
Data Analysis:
-
Compare the number of circulating LSK cells per microliter of blood between the groups treated with the this compound biosimilar, the reference product, and the control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine if there are any significant differences in the mobilizing activity between the biosimilar and the reference product.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for validating this compound biosimilar efficacy and the intracellular signaling pathway of the CXCR4 receptor.
Caption: A stepwise workflow for the validation of this compound biosimilar efficacy.
Caption: Simplified CXCR4 signaling cascade upon SDF-1α binding and its inhibition by this compound.
References
- 1. Comparison of the efficacy of a generic this compound versus Mozobil as adjunct peripheral blood stem cell mobilization agents in multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of a generic this compound versus Mozobil as adjunct peripheral blood stem cell mobilization agents in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First experience of the use of a generic of this compound in peripheral blood stem cell mobilization in multiple myeloma and lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First experience of the use of a generic of this compound in peripheral blood stem cell mobilization in multiple myeloma and lymphoma patients. [vivo.weill.cornell.edu]
- 6. Comparison of the Efficacy of Generic this compound Versus Mozobil as Adjunct Peripheral Blood Stem-Cell Mobilization Agents in Patients With Multiple Myeloma [jhoponline.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Plerixafor's Enduring Impact: A Comparative Guide to Long-Term Engraftment and Immune Reconstitution
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Plerixafor-based hematopoietic stem cell mobilization strategies, focusing on long-term engraftment and immune system recovery. The information is supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.
This compound, a CXCR4 antagonist, in combination with Granulocyte-Colony Stimulating Factor (G-CSF), has become a standard of care for hematopoietic stem cell (HSC) mobilization in patients who are poor mobilizers. Its primary mechanism involves disrupting the interaction between stromal cell-derived factor-1α (SDF-1α) and its receptor CXCR4 on HSCs, leading to their release from the bone marrow into the peripheral blood[1]. This guide delves into the long-term consequences of using this compound, comparing its effects on graft stability and immune system recovery with traditional mobilization agents like G-CSF alone.
Comparative Analysis of Long-Term Engraftment
The use of this compound has demonstrated a significant impact on the efficiency of HSC collection, often resulting in a higher yield of CD34+ cells in fewer apheresis sessions[2][3]. This efficiency translates into robust and sustained long-term engraftment.
Table 1: Comparison of Long-Term Engraftment Outcomes
| Outcome | This compound + G-CSF | G-CSF Alone | Key Findings & Citations |
| Time to Neutrophil Engraftment | Median 10-12 days | Median 11-14 days | This compound-mobilized grafts generally show a trend towards faster or equivalent neutrophil engraftment.[1][4] |
| Time to Platelet Engraftment | Median 16-20 days | Median 17-22 days | Similar to neutrophil recovery, platelet engraftment times are comparable, with some studies suggesting a slight advantage for the this compound combination.[4] |
| Graft Durability (1-year post-transplant) | Stable hematopoiesis with adequate cell counts maintained. | Generally stable, but may be a concern in patients with lower initial cell doses. | Long-term follow-up studies show durable grafts with this compound mobilization, with stable blood counts at one year post-transplant.[1] |
| Incidence of Graft Failure | Very low, comparable to G-CSF alone. | Low, but can be a risk in poor mobilizers. | No significant difference in the rates of graft failure has been reported between the two mobilization strategies. |
| Long-Term Survival (OS & PFS) | No significant difference in 5-year Overall Survival (OS) and Progression-Free Survival (PFS) compared to G-CSF alone. | Standard benchmark for long-term survival outcomes. | A long-term follow-up report on pivotal Phase III studies showed no detrimental effect on 5-year OS or PFS with the addition of this compound.[1] |
| Secondary Malignancies (sMDS/AML) | Some studies have reported cases of secondary myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML), but a causal link to this compound is not established. Further research in larger cohorts is needed. | A known long-term risk following autologous stem cell transplantation. | One study reported the development of MDS/AML in 5 out of 43 patients, highlighting the need for continued long-term monitoring.[4] |
In-Depth Look at Immune Reconstitution
The composition of the mobilized graft can significantly influence the kinetics and quality of immune reconstitution post-transplant. This compound has been shown to mobilize a graft with a distinct cellular makeup compared to G-CSF alone.
This compound-based mobilization is associated with higher numbers of mononuclear cells in the graft, including CD3+, CD4+, and CD8+ T cells[5]. Some studies also suggest that this compound mobilizes a higher proportion of certain immune cell subsets, which may influence post-transplant immune recovery.
Table 2: Comparative Analysis of Immune Reconstitution
| Immune Cell Subset | This compound + G-CSF Mobilized Grafts | G-CSF Alone Mobilized Grafts | Long-Term Reconstitution & Citations |
| CD4+ T-cells | Higher counts in the graft. | Lower counts in the graft compared to this compound combination. | Some studies suggest a faster reconstitution of CD4+ T-cells in patients receiving this compound-mobilized grafts. The timing of this compound administration may influence immunological recovery, with higher CD3+ and CD8+ cell counts at 3 months post-transplant observed in some patient cohorts.[6] |
| CD8+ T-cells | Higher counts in the graft. | Lower counts in the graft. | Similar to CD4+ T-cells, a more robust reconstitution of CD8+ T-cells has been observed in some studies. |
| B-cells | Variable reports, some studies show no significant difference. | Standard for comparison. | B-cell reconstitution appears to be less consistently affected by the mobilization regimen. |
| Natural Killer (NK) Cells | Higher numbers of NK cells reported in some studies. | Lower numbers compared to this compound combination. | The increased number of NK cells in the graft may contribute to anti-tumor effects and control of viral infections. |
| Dendritic Cells (DCs) | Mobilizes both myeloid and plasmacytoid DCs. | Also mobilizes DCs. | The mobilization of different DC subsets could have implications for antigen presentation and the development of adaptive immunity post-transplant. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and processes, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for stem cell mobilization and analysis.
This compound's Mechanism of Action
Experimental Workflow for this compound Mobilization and Analysis
Experimental Protocols
Protocol for Peripheral Blood Stem Cell Mobilization with this compound and G-CSF
-
Patient Population: Patients with multiple myeloma or non-Hodgkin's lymphoma who are candidates for autologous stem cell transplantation and have been identified as poor mobilizers (e.g., based on prior mobilization failure or risk factors).
-
G-CSF Administration: G-CSF is administered subcutaneously at a dose of 10 µg/kg/day for 4 consecutive days.
-
This compound Administration: On the evening of the fourth day of G-CSF administration, approximately 10-11 hours before the planned apheresis, a subcutaneous injection of this compound is given at a dose of 0.24 mg/kg.
-
Apheresis: Leukapheresis is initiated on the morning of day 5 to collect peripheral blood stem cells. The procedure may be repeated for up to 3 consecutive days until the target CD34+ cell count is achieved.
-
Monitoring: Complete blood counts and peripheral blood CD34+ cell counts are monitored daily during the mobilization and collection period.
Protocol for Monitoring Immune Reconstitution by Flow Cytometry
-
Sample Collection: Peripheral blood samples are collected at baseline (pre-transplant) and at regular intervals post-transplant (e.g., 1, 3, 6, 9, and 12 months).
-
Staining: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled monoclonal antibodies to identify various immune cell subsets. A typical panel would include markers for:
-
T-cells: CD3, CD4, CD8
-
B-cells: CD19
-
NK cells: CD16, CD56
-
Monocytes: CD14
-
Leukocytes: CD45
-
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using specialized software to gate on specific cell populations and determine their absolute counts and percentages. This allows for the tracking of the recovery of different immune cell lineages over time. For more detailed analysis, additional markers for naive/memory T-cell subsets (e.g., CD45RA, CCR7) and regulatory T-cells (e.g., CD25, FoxP3) can be included.
Conclusion
The addition of this compound to G-CSF for hematopoietic stem cell mobilization has a favorable long-term profile in terms of engraftment and overall survival. The mobilized grafts are characterized by a distinct cellular composition that may contribute to differences in the kinetics of immune reconstitution. While long-term survival outcomes appear comparable to G-CSF alone, the potential for altered immune recovery warrants further investigation to fully understand the long-term immunological consequences and to optimize post-transplant care for patients receiving this compound-mobilized grafts. Continued long-term follow-up of these patients is crucial to monitor for any late effects and to further refine mobilization strategies.
References
- 1. This compound Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin’s Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-CSF + this compound versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound for Stem Cell Mobilization in the Setting of Autologous and Allogeneic Stem Cell Transplantations: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based mobilization and mononuclear cell counts in graft increased the risk of engraftment syndrome after autologous hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The timing of this compound addition to G-Csf and chemotherapy affects immunological recovery after autologous stem cell transplant in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Plerixafor in Hematopoietic Stem Cell Mobilization: A Comparative Meta-analysis
A comprehensive review of clinical trial data on Plerixafor in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for hematopoietic stem cell (HSC) mobilization reveals a significant improvement in collection efficiency compared to G-CSF alone. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by experimental data from pivotal clinical trials.
This compound, a CXCR4 antagonist, in conjunction with G-CSF, has become a standard of care in autologous stem cell transplantation for patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM).[1][2][3] Meta-analyses of key clinical trials have consistently demonstrated the superiority of the combined regimen in mobilizing and collecting a sufficient number of CD34+ stem cells, a critical factor for successful patient outcomes.[4][5][6][7][8]
Comparative Efficacy of this compound + G-CSF vs. G-CSF Alone
The addition of this compound to a G-CSF mobilization regimen significantly increases the likelihood of achieving target CD34+ cell counts in fewer apheresis sessions.[6][9] This is particularly crucial for patients who are "poor mobilizers" and may otherwise fail to collect enough stem cells for transplantation.
Table 1: Efficacy of this compound + G-CSF in Non-Hodgkin's Lymphoma (NHL) - Meta-analysis Data
| Efficacy Endpoint | This compound + G-CSF | G-CSF Alone | Odds Ratio (OR) / Risk Ratio (RR) [95% CI] |
| Patients Achieving ≥5 x 10⁶ CD34+ cells/kg in ≤4 Apheresis Days | 59.3% | 19.6% | RR: 2.59 [1.40 to 4.81] |
| Patients Achieving ≥2 x 10⁶ CD34+ cells/kg in ≤4 Apheresis Days | 86.7% | 47.3% | RR: 1.46 [1.01 to 2.12] |
Data synthesized from a meta-analysis of five studies including 364 patients in the this compound group and 368 in the control group.[6][9]
Table 2: Efficacy of this compound + G-CSF in Multiple Myeloma (MM) - Meta-analysis Data
| Efficacy Endpoint | This compound + G-CSF | G-CSF Alone | Odds Ratio (OR) [95% CI] |
| Patients Achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 Apheresis Days | 71.6% | 34.4% | OR: 5.33 [4.34 to 6.55] (Combined MM and Lymphoma) |
| Mean Difference in Total CD34+ cells collected (x 10⁶/kg) | - | - | MD: 18.30 [8.74 to 27.85] (Combined MM and Lymphoma) |
Data from a meta-analysis of 23 studies.[5][7][8]
Safety Profile
The combination of this compound and G-CSF is generally well-tolerated, with no significant increase in treatment-emergent adverse events compared to G-CSF alone.[2][5][6][7]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound + G-CSF (Frequency) | G-CSF Alone (Frequency) | Odds Ratio (OR) [95% CI] |
| Any TEAE | 78.4% | 80.1% | OR: 1.25 [0.87 to 1.80] |
| Diarrhea | More common with this compound | Less common | Not specified in meta-analysis |
| Nausea | More common with this compound | Less common | Not specified in meta-analysis |
| Injection site reactions | More common with this compound | Less common | Not specified in meta-analysis |
Data from a meta-analysis of 23 studies.[7] Most adverse events were mild to moderate in severity.
Experimental Protocols
The data presented are primarily derived from two pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled studies.
Pivotal Clinical Trial Methodology (AMD3100-3101 for NHL & AMD3100-3102 for MM)
-
Patient Population: Adults with non-Hodgkin's lymphoma or multiple myeloma eligible for autologous stem cell transplantation.[10][11]
-
Mobilization Regimen:
-
All patients received G-CSF at a dose of 10 µg/kg subcutaneously daily for up to 8 days.[10][11][12]
-
Beginning on the evening of day 4 of G-CSF administration, patients were randomized to receive either this compound (240 µg/kg) or a placebo subcutaneously, approximately 11 hours before the start of apheresis.[10][11][12][13]
-
This compound or placebo was administered daily for up to 4 days.[10][11][12]
-
-
Apheresis Procedure:
-
Apheresis was initiated on day 5 of G-CSF administration and continued daily for a maximum of 4 days or until the target cell count was achieved.[10][11][12]
-
The target collection for the NHL study was ≥5 x 10⁶ CD34+ cells/kg.[10]
-
The target collection for the MM study was ≥6 x 10⁶ CD34+ cells/kg.[11]
-
-
CD34+ Cell Enumeration: Peripheral blood and apheresis product CD34+ cell counts were determined by flow cytometry.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the disruption of the interaction between stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, and its receptor, CXCR4.[1][14] This interaction is crucial for retaining hematopoietic stem cells within the bone marrow niche.[14] By blocking this binding, this compound facilitates the mobilization of CD34+ cells into the peripheral blood, where they can be collected for transplantation.[1][14]
Caption: this compound blocks the SDF-1α/CXCR4 interaction, leading to HSC mobilization.
Experimental Workflow
The clinical trial workflow for evaluating this compound's efficacy in stem cell mobilization follows a structured, multi-day process.
References
- 1. Successful hematopoietic stem cell mobilization and apheresis collection using this compound alone in sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobilization of Stem Cells With AMD3100 (this compound) in Non-Hodgkin's Lymphoma Patients | MedPath [trial.medpath.com]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. Successful Mobilization, Intra-Apheresis Recruitment, and Harvest of Hematopoietic Progenitor Cells by Addition of this compound and Subsequent Large-Volume Leukapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Peripheral Blood Stem Cell (PBSC) Apheresis - Hematopoietic Stem Cell Transplantation Patient Education [sctpatiented.dana-farber.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous stem cell transplantation in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and G-CSF for the Mobilisation of Peripheral Blood Stem Cells for Autologous Stem Cell Transplantation in Patients with Non-Hodgkin*s Lymphoma (NHL), Hodgkin*s Disease (HD) or Multiple Myeloma (MM) * Safety Study in a General Autologous Transplant Populatio | MedPath [trial.medpath.com]
- 11. Mobilization of Stem Cells With AMD3100 (this compound) in Multiple Myeloma Patients | MedPath [trial.medpath.com]
- 12. Phase III prospective randomized double-blind placebo-controlled trial of this compound plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Upfront this compound + G-CSF vs. Placebo + G-CSF for Mobilization of CD34+ Hematopoietic Progenitor Cells in Patients ≥60 and <60 Years of Age with Non-Hodgkin’s Lymphoma or Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stem cell mobilisation and collection procedures using G-CSF | CUH [cuh.nhs.uk]
Validating Plerixafor's Mechanism of Action: An In Vivo Imaging Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo imaging techniques used to validate the mechanism of action of Plerixafor, a selective CXCR4 antagonist. This compound works by reversibly blocking the binding of stromal cell-derived factor-1α (SDF-1α) to the C-X-C chemokine receptor type 4 (CXCR4), leading to the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood.[1][2] In vivo imaging plays a crucial role in visualizing and quantifying this interaction, offering a powerful tool for preclinical and clinical research.
This compound's Mechanism of Action: The CXCL12/CXCR4 Axis
This compound disrupts the retention of HSCs in the bone marrow by competitively inhibiting the CXCL12/CXCR4 signaling pathway.[1][3] This axis is vital for the trafficking and homing of HSCs.[1] By blocking CXCR4, this compound effectively mobilizes these stem cells for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1]
References
Evaluating Plerixafor's Impact in Graft-versus-Host Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Plerixafor's performance against the standard mobilizing agent, Granulocyte-Colony Stimulating Factor (G-CSF), in preclinical models of graft-versus-host disease (GvHD). The information presented is supported by experimental data to assist researchers in evaluating its potential as a modulator of GvHD.
I. Performance Comparison: this compound vs. G-CSF in GvHD Models
This compound, a CXCR4 antagonist, mobilizes hematopoietic stem cells (HSCs) through a different mechanism than G-CSF, leading to distinct graft compositions and potentially altered GvHD outcomes. While G-CSF induces a broad inflammatory response to mobilize HSCs, this compound specifically disrupts the interaction between CXCR4 on hematopoietic cells and its ligand, SDF-1 (stromal cell-derived factor-1), in the bone marrow niche.[1][2]
Cellular Composition of Mobilized Grafts
The composition of the mobilized graft, particularly the T-cell subsets, plays a crucial role in the development of GvHD. This compound-mobilized grafts exhibit a unique cellular profile compared to those mobilized with G-CSF.
Table 1: Comparison of Graft Composition
| Cell Type | This compound-Mobilized Graft | G-CSF-Mobilized Graft | Key Findings |
| CD34+ HSCs | Rapid mobilization, though yields can be lower than G-CSF in some contexts.[3] | Standard for high-yield HSC mobilization.[4] | This compound offers a more rapid mobilization timeline. |
| Total CD3+ T-cells | Significantly higher counts.[1][5] | Lower counts compared to this compound.[5] | The higher T-cell content in this compound grafts is a critical factor in GvHD development. |
| CD4+ Helper T-cells | Significantly increased.[1] | Lower numbers than this compound-mobilized grafts.[1] | The balance of T-cell subsets influences the nature of the alloreactive response. |
| CD8+ Cytotoxic T-cells | Significantly increased.[1] | Lower numbers than this compound-mobilized grafts.[1] | These cells are primary mediators of tissue damage in GvHD. |
| CD56bright NK cells | Effectively mobilized.[5] | These cells are thought to have a protective role against GvHD. | |
| T-cell Phenotype | Similar phenotype to non-mobilized T-cells; no significant alteration in cytokine gene expression.[5] | Decreased CD62L expression and altered cytokine gene expression.[5] | This compound appears to mobilize a less "pre-activated" T-cell population. |
Impact on GvHD Incidence and Severity in Murine Models
Preclinical studies in murine models have shown conflicting but important results regarding the impact of this compound on GvHD.
Table 2: GvHD Outcomes in Murine Models
| GvHD Parameter | This compound-Mobilized Graft | G-CSF-Mobilized Graft | Key Findings |
| Incidence of Skin GvHD | Significantly higher (100% in one study).[5] | Lower incidence (50% in the same study).[5] | This suggests a potential for increased cutaneous GvHD with this compound-mobilized grafts. |
| GvHD Onset | Delayed onset observed in some models when using a CXCR4 inhibitor.[6] | Targeting the CXCR4/SDF-1 axis may influence the kinetics of GvHD development. | |
| Survival | Prolonged survival observed with CXCR4 inhibition.[6] | This highlights the therapeutic potential of targeting this pathway in GvHD. |
II. Signaling Pathway and Experimental Workflow
CXCR4/SDF-1 Signaling Pathway in T-Cell Migration
This compound's mechanism of action is centered on the CXCR4/SDF-1 signaling axis, which is a key regulator of cell trafficking.[7] In the context of GvHD, this pathway is implicated in the migration of alloreactive donor T-cells to target organs.[6]
Caption: this compound blocks the SDF-1/CXCR4 interaction, leading to HSC and T-cell mobilization.
Experimental Workflow: Comparative Murine GvHD Model
The following diagram outlines a typical workflow for comparing the effects of this compound and G-CSF mobilized grafts in a murine model of GvHD.
Caption: Workflow for comparing this compound and G-CSF mobilized grafts in a murine GvHD model.
III. Experimental Protocols
Murine Model of GvHD
This protocol describes a method for inducing GvHD in mice using allogeneic bone marrow and splenocyte transfer to compare grafts mobilized by this compound versus G-CSF.[8][9]
1. Animals:
-
Donors: C57BL/6 (H-2b) mice.
-
Recipients: BALB/c (H-2d) mice (MHC-mismatched model). Age- and sex-matched mice should be used.
2. Donor Mobilization Regimens:
-
This compound Group: A single subcutaneous injection of this compound (e.g., 5 mg/kg).
-
G-CSF Group: Daily subcutaneous injections of G-CSF (e.g., 100 µg/kg) for 4-5 consecutive days.
-
Control Group: Injection with sterile saline.
3. Graft Preparation:
-
Four to six hours after the final this compound or G-CSF injection, euthanize donor mice.
-
Aseptically harvest spleens and bone marrow (from femurs and tibias).
-
Prepare single-cell suspensions of splenocytes and bone marrow cells.
-
Deplete red blood cells using an ACK lysis buffer.
-
Wash and resuspend cells in sterile PBS or RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
4. Recipient Conditioning:
-
On the day before transplantation, lethally irradiate recipient mice with a total dose of 800-900 cGy, which can be split into two doses separated by at least 3 hours to reduce toxicity.
5. Transplantation:
-
Inject recipient mice intravenously (via the tail vein) with a combination of donor bone marrow cells (e.g., 5 x 10^6) and splenocytes (e.g., 1 x 10^6 T-cells). The number of T-cells should be normalized between the this compound and G-CSF groups.
6. GvHD Monitoring and Assessment:
-
Survival: Monitor mice daily for survival.
-
Clinical GvHD Score: Score mice 2-3 times per week based on a standardized scoring system that includes weight loss, posture, activity, fur texture, and skin integrity.
-
Histopathology: At predetermined time points or when mice are euthanized due to severe GvHD, collect target organs (skin, liver, intestines, lungs) for histological analysis. Tissues should be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Flow Cytometry: Analyze peripheral blood, spleen, and lymph nodes for the presence and phenotype of donor T-cells (e.g., using markers like H-2Kb, CD3, CD4, CD8, and activation markers).
IV. Conclusion
The use of this compound for hematopoietic stem cell mobilization results in a graft with a distinct cellular composition compared to G-CSF, notably with a higher proportion of T-cells.[1][5] While this may raise concerns about an increased risk of GvHD, particularly cutaneous GvHD, the unique properties of this compound-mobilized T-cells and the potential to modulate the CXCR4/SDF-1 axis present novel therapeutic avenues.[5][6] Further research is warranted to fully elucidate the impact of this compound on GvHD and to optimize its use in the allogeneic transplant setting. The experimental models and data presented in this guide offer a framework for such investigations.
References
- 1. Blood graft lymphocyte subsets after this compound injection in non-Hodgkin's lymphoma patients mobilizing poorly with chemotherapy plus granulocyte-colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the phenotype, cytokine gene expression profiles and in vivo alloreactivity of T cells mobilized with this compound compared to G-CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γδ T Cells May Aggravate Acute Graft-Versus-Host Disease Through CXCR4 Signaling After Allogeneic Hematopoietic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models of Graft versus Host Disease (GVHD): Focus on Ocular GVHD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Plerixafor: A Guide for Laboratory Professionals
The proper disposal of Plerixafor, a hematopoietic stem cell mobilizer, is crucial for maintaining laboratory safety and ensuring environmental protection. As with many pharmaceutical compounds used in research and clinical settings, specific disposal procedures are dictated by local, state, and federal regulations. This guide provides essential information and a step-by-step approach to the safe handling and disposal of this compound waste.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal plan. This compound is suspected of damaging fertility or the unborn child and can cause skin and eye irritation.[1][2][3] Therefore, adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Wear protective gloves (chemotherapy-grade or double-gloved nitrile or latex), a lab coat, and eye protection when handling this compound.[2][4]
-
All handling of this compound, especially where aerosols may be generated, should be conducted within a chemical fume hood or a suitable containment device like a glove box.[2][4]
Storage of this compound and its Waste:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from strong acids, bases, and oxidizers.[2][5]
-
Segregate this compound waste from other waste streams, particularly general laboratory trash and biohazardous waste (unless it's dually contaminated).[1][5]
| Parameter | Recommendation | Source |
| Storage Temperature (Unused Product) | Powder: -20°C; Solution: Room Temperature | [5][6][7] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizers | [2] |
| Waste Container Type | Labeled, sealed, non-breakable containers | [4] |
| Waste Segregation | Separate from other hazardous chemical waste | [1] |
II. Step-by-Step Disposal Procedure for this compound Waste
The following is a general procedure for the disposal of this compound. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EH&S) guidelines and local regulations.
Step 1: Waste Identification and Segregation
-
Trace Contamination: Items with minimal residual amounts of this compound (e.g., empty vials, syringes, gloves, gowns, and absorbent pads) are considered "trace chemotherapy waste." These should be collected in designated yellow chemotherapy waste containers.[2][5]
-
Bulk Contamination: Unused or expired this compound, partially filled vials and syringes, and materials from a large spill are considered "bulk" or "non-trace" chemotherapy waste.[2] This waste is classified as hazardous chemical waste and must be collected in separate, designated black hazardous waste containers.[1][7]
Step 2: Container Management
-
Use containers that are puncture-proof, leak-proof, and have a secure lid.[5]
-
Clearly label all waste containers with "Chemotherapeutic Waste," "Cytotoxic Waste," or as required by your institution.[5] For bulk waste, a hazardous waste tag must be completed and affixed to the container.[2]
-
Do not overfill containers. Seal them when they are three-quarters full.[5]
Step 3: Spill Management
-
In the event of a spill, immediately alert others in the area.
-
For small spills (<5 ml), trained personnel wearing appropriate PPE should absorb the spill with absorbent pads.[4]
-
Clean the spill area with a detergent solution followed by water.[4]
-
All cleanup materials must be disposed of as bulk chemotherapeutic waste.[2][4]
Step 4: Final Disposal
-
Never dispose of this compound waste down the drain or in the regular trash. [5]
-
Sealed waste containers should be transported to your institution's designated hazardous waste accumulation area.
-
Disposal is managed through your institution's EH&S department, which will arrange for pickup by a licensed hazardous waste contractor.
-
The primary method for the final destruction of chemotherapeutic waste is high-temperature incineration.[8][9] This process completely destroys the active pharmaceutical ingredients.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
This guide is intended to provide a framework for the safe disposal of this compound. It is imperative for all laboratory personnel to receive training on these procedures and to consult their institution-specific guidelines to ensure full compliance and safety.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. uwyo.edu [uwyo.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Plerixafor
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Plerixafor, a hematopoietic stem cell mobilizer. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
This compound is suspected of damaging fertility or the unborn child and may cause skin and eye irritation.[1][2] Therefore, stringent adherence to safety protocols is essential. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound, based on safety data sheets and handling guidelines.[1][3]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact with the substance.[1][3] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | To protect eyes and face from splashes or aerosols.[1][4] |
| Skin and Body Protection | Impermeable, long-sleeved lab coat or protective clothing | To prevent contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or if exposure limits are exceeded.[1] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following procedural steps provide a clear, step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[1][5]
-
An emergency eye wash station and safety shower must be readily accessible.[1]
-
Before handling, obtain and read the Safety Data Sheet (SDS) for this compound.[1]
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before donning any PPE.
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wear chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.[4]
3. Handling this compound:
-
Handle this compound in a designated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.[1]
-
When using, do not eat, drink, or smoke.[1]
4. Accidental Exposure and Spills:
-
Skin Contact: Immediately wash the affected area with soap and water.[2]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[2]
-
Spills: Evacuate unnecessary personnel.[1] Use appropriate PPE and contain the spill with absorbent material.[3]
5. Disposal of this compound and Contaminated Materials:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) in accordance with local, regional, and national regulations for hazardous waste.[1]
-
Do not dispose of this compound down the drain or in general waste.[2]
-
Place all contaminated disposable materials in a designated, labeled hazardous waste container.
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
